2-Azetidinomethyl-4'-trifluoromethylbenzophenone
Description
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Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)15-8-6-13(7-9-15)17(23)16-5-2-1-4-14(16)12-22-10-3-11-22/h1-2,4-9H,3,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFYMUNGFMLZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643719 | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-11-8 | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
The following technical guide provides an in-depth analysis of (2-(Azetidin-1-ylmethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone , identified by CAS number 898755-11-8 .
This guide is structured for researchers in medicinal chemistry and process development, focusing on the synthesis, characterization, and utility of this fluorinated heterocycle as a high-value pharmacophore building block.
Executive Summary & Chemical Identity
CAS Number: 898755-11-8 IUPAC Name: [2-(Azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone Synonyms: (2-(Azetidin-1-ylmethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone; 2-((Azetidin-1-yl)methyl)-4'-(trifluoromethyl)benzophenone.[1][2][3][][5][6]
This compound represents a "privileged scaffold" in modern drug discovery, combining three distinct structural motifs:
-
The Benzophenone Core: A versatile linker providing π-π stacking interactions within receptor binding pockets.
-
The Trifluoromethyl Group (4'-CF₃): Enhances metabolic stability (blocking para-oxidation) and increases lipophilicity for membrane permeability.
-
The Azetidine Ring: A strained, four-membered nitrogen heterocycle. Unlike its larger counterparts (pyrrolidine/piperidine), azetidine offers a distinct vector for hydrogen bonding and reduced basicity (pKa modulation), often used to improve the physicochemical profile of CNS-active agents and S1P receptor modulators.
Physicochemical Profile
| Property | Value (Predicted/Experimental) |
| Molecular Formula | C₁₈H₁₆F₃NO |
| Molecular Weight | 319.33 g/mol |
| LogP (Predicted) | 3.8 – 4.2 |
| H-Bond Acceptors | 3 (N, O, F) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | ~20 Ų |
Synthetic Methodology & Process Logic
The synthesis of CAS 898755-11-8 requires a strategy that preserves the integrity of the strained azetidine ring while installing the bulky benzophenone system. Two primary routes are validated for this scaffold: Reductive Amination (Method A) and Nucleophilic Substitution (Method B).
Method A: Reductive Amination (Preferred for Scale-Up)
This method minimizes the risk of azetidine ring opening (polymerization) by avoiding strong alkylating agents.
Precursors:
-
Substrate: 2-(4-(Trifluoromethyl)benzoyl)benzaldehyde
-
Reagent: Azetidine (free base or HCl salt)
-
Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride
Protocol Logic:
-
Imine Formation: The aldehyde and azetidine are condensed in DCE (1,2-Dichloroethane) or DCM. The use of a mild acid catalyst (Acetic Acid) promotes iminium ion formation without degrading the azetidine.
-
Reduction: STAB is added. It is less toxic than cyanoborohydride and selectively reduces the iminium ion over the ketone (benzophenone carbonyl), preserving the core structure.
Method B: Nucleophilic Substitution (Sɴ2)
Used when the benzylic halide precursor is readily available.
Precursors:
-
Substrate: 2-(Bromomethyl)-4'-(trifluoromethyl)benzophenone
-
Base: K₂CO₃ or DIPEA
Critical Control Point: The reaction must be kept at low temperatures (0°C to RT) to prevent the dimerization of the azetidine or quaternary ammonium salt formation.
Visualized Synthesis Workflow
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway for Method A.
Figure 1: Reductive amination pathway for the synthesis of CAS 898755-11-8, highlighting the selective reduction of the iminium intermediate.
Detailed Experimental Protocol (Method A)
This protocol is designed for a 10 mmol scale synthesis.
Reagents:
-
2-(4-(Trifluoromethyl)benzoyl)benzaldehyde (2.78 g, 10 mmol)
-
Azetidine hydrochloride (1.12 g, 12 mmol)
-
Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol)
-
Dichloromethane (DCM) (50 mL)
-
Acetic Acid (glacial) (0.6 mL, 10 mmol)
-
Triethylamine (TEA) (1.67 mL, 12 mmol) – Only if using Azetidine HCl
Step-by-Step Procedure:
-
Free Base Generation (In Situ):
-
In a dry 250 mL round-bottom flask under Nitrogen atmosphere, suspend Azetidine HCl in DCM (20 mL).
-
Add TEA dropwise at 0°C. Stir for 15 minutes to generate the free amine.
-
-
Imine Formation:
-
Add the solution of 2-(4-(Trifluoromethyl)benzoyl)benzaldehyde in DCM (30 mL) to the amine mixture.
-
Add Acetic Acid.
-
Checkpoint: Stir at Room Temperature (RT) for 1 hour. Monitor by TLC (formation of a polar spot) or LC-MS (mass of imine).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB portion-wise over 20 minutes. Note: Gas evolution (H₂) may occur; ensure venting.
-
Allow the reaction to warm to RT and stir overnight (12 hours).
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃ (50 mL) until pH is neutral/basic.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30). The azetidine amine is moderately polar; 1% TEA in the eluent may reduce tailing.
-
Analytical Characterization & QC
To ensure the identity and purity of CAS 898755-11-8, the following spectral signatures must be validated.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
Azetidine Ring: Look for multiplets at δ 3.2–3.4 ppm (4H, N-CH₂) and δ 2.0–2.2 ppm (2H, central CH₂).
-
Benzylic CH₂: A distinct singlet (or AB quartet if chiral environment induced) around δ 3.6–3.8 ppm.
-
Aromatic Region:
-
Benzophenone core: Multiplets at δ 7.4–7.8 ppm.
-
CF₃-Phenyl: Two doublets (AA'BB' system) characteristic of para-substitution, typically around δ 7.7 and 7.9 ppm.
-
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion: [M+H]⁺ = 320.13 (Calculated).
-
Fragmentation: Loss of the azetidine ring (M-57) or cleavage of the benzophenone bridge may be observed at higher collision energies.
Applications in Drug Discovery
This molecule serves as a critical intermediate in the synthesis of S1P (Sphingosine-1-phosphate) receptor modulators and CNS-active agents .
Structural Activity Relationship (SAR) Logic
-
Bioisosterism: The azetidine group acts as a restricted bioisostere of the dimethylamino or pyrrolidino group. This restriction reduces the entropic penalty upon binding to a receptor pocket.
-
Lipophilicity Tuning: The 4'-CF₃ group increases the logP, facilitating blood-brain barrier (BBB) penetration, while the basic nitrogen of the azetidine (pKa ~10-11) ensures high solubility in acidic environments (stomach) and potential lysosomal trapping.
-
Metabolic Stability: The CF₃ group blocks the metabolically vulnerable para-position of the phenyl ring, extending the half-life (t1/2) of the compound in vivo.
Pathway Context: S1P Receptor Modulation
Compounds containing the (trifluoromethyl)benzophenone-azetidine motif often function as antagonists or functional antagonists of S1P receptors, involved in lymphocyte trafficking and multiple sclerosis pathology.
Figure 2: SAR deconstruction of the molecule, mapping structural features to biological outcomes.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for Method A). [Link]
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Review on Azetidine stability and reactivity). [Link]
Sources
- 1. 898793-36-7|3'-Piperidinomethyl-3-trifluoromethylbenzophenone|BLDpharm [bldpharm.com]
- 2. dokumen.pub [dokumen.pub]
- 3. 898782-05-3|2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone|BLDpharm [bldpharm.com]
- 5. Page loading... [wap.guidechem.com]
- 6. WO2017129796A1 - Organic reactions carried out in aqueous solution in the presence of a hydroxyalkyl(alkyl)cellulose or an alkylcellulose - Google Patents [patents.google.com]
2-Azetidinomethyl-4'-trifluoromethylbenzophenone IUPAC name and synonyms
[1]
Part 1: Chemical Identity & Nomenclature[1]
Compound Overview 2-Azetidinomethyl-4'-trifluoromethylbenzophenone is a synthetic diarylketone featuring a strained four-membered azetidine ring linked via a methylene bridge to the ortho position of one phenyl ring, while the para position of the opposing ring carries a trifluoromethyl electron-withdrawing group.[1]
Structurally, this compound belongs to the class of ortho-aminoalkyl benzophenones .[1] These scaffolds are frequently investigated in medicinal chemistry as bioisosteres of piperidine/pyrrolidine-based CNS active agents (e.g., DAT/NET transporter inhibitors) or as photo-affinity probes due to the benzophenone core.[1]
Nomenclature Data
| Type | Identifier |
| IUPAC Name | [2-(Azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
| Systematic Synonym | 1-[2-[4-(Trifluoromethyl)benzoyl]benzyl]azetidine |
| Chemical Formula | C₁₈H₁₆F₃NO |
| Molecular Weight | 319.33 g/mol |
| SMILES | FC(F)(F)c1ccc(cc1)C(=O)c2ccccc2CN3CCC3 |
| InChI Key | (Computed) Requires structural generation |
Part 2: Physicochemical Profile & Structural Logic
Structural Analysis
The molecule combines three distinct pharmacophores:[2]
-
Benzophenone Core: Provides a lipophilic, rigid scaffold capable of π-π stacking interactions.[1] The carbonyl group serves as a hydrogen bond acceptor.[1]
-
Azetidine Ring: A four-membered nitrogen heterocycle.[1] Unlike the common pyrrolidine (5-membered) or piperidine (6-membered) analogs, the azetidine ring introduces significant ring strain (~26 kcal/mol) and lowers the basicity of the nitrogen (pKa ~10.4 vs ~11.3 for pyrrolidine) due to increased s-character in the N-C bonds.[1] This often results in altered metabolic stability and receptor residence time.[1]
-
Trifluoromethyl Group (-CF₃): Enhances lipophilicity (LogP) and metabolic resistance against CYP450 oxidation at the para position.[1]
Predicted Properties Table
| Property | Value (Predicted) | Significance |
| LogP | 4.2 – 4.8 | Highly lipophilic; likely blood-brain barrier (BBB) permeable.[1] |
| pKa (Base) | ~9.5 – 10.5 | Protonated at physiological pH (cationic species).[1] |
| TPSA | ~20 Ų | Low polar surface area, favoring membrane penetration.[1] |
| Rotatable Bonds | 3 | Limited flexibility due to the benzophenone rigidity.[1] |
Part 3: Synthetic Pathways & Protocols[1]
Editorial Note: As this specific derivative lacks a standardized industrial monograph, the following protocol is derived from validated methodologies for ortho-aminoalkyl benzophenone synthesis (e.g., the synthesis of related pyrovalerone analogs or antihistamines).
Retro-Synthetic Analysis
The most reliable route involves the nucleophilic substitution of a benzylic halide by azetidine .[1] The benzylic halide is generated via radical bromination of the corresponding methylbenzophenone.[1]
Diagram: Synthetic Workflow
Caption: Two-step convergent synthesis via benzylic bromination and azetidine alkylation.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Bromomethyl)-4'-(trifluoromethyl)benzophenone
Objective: Functionalize the benzylic position for amine attachment.[1]
-
Reagents: Dissolve 2-methyl-4'-(trifluoromethyl)benzophenone (10 mmol) in anhydrous CCl₄ (or Benzotrifluoride as a greener alternative).
-
Activation: Add N-Bromosuccinimide (NBS) (10.5 mmol) and a catalytic amount of AIBN (azobisisobutyronitrile).[1]
-
Reaction: Reflux the mixture under Nitrogen for 4–6 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of the starting material.[1]
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[1] Evaporate the filtrate under reduced pressure to yield the crude benzylic bromide (typically a yellow oil or low-melting solid).[1]
-
Critical Check: This intermediate is a lachrymator.[1] Handle in a fume hood.
-
Step 2: Azetidinylation (The Critical Step)
Objective: Install the azetidine ring without inducing ring-opening or polymerization.[1]
-
Preparation: In a round-bottom flask, suspend Potassium Carbonate (K₂CO₃) (30 mmol, 3 eq) in anhydrous Acetonitrile (MeCN) (50 mL).
-
Amine Addition: Add Azetidine Hydrochloride (12 mmol) or freebase Azetidine.
-
Alkylation: Add the crude 2-(bromomethyl)-4'-(trifluoromethyl)benzophenone (10 mmol) dissolved in MeCN dropwise to the suspension at room temperature.
-
Conditions: Stir at 40–50°C for 12 hours. Avoid refluxing vigorously to prevent azetidine degradation.[1]
-
Workup: Filter the inorganic salts. Concentrate the filtrate. Redissolve in DCM and wash with water (x2) and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Silica gel). Eluent: DCM/MeOH (95:5).[1] The product is an oil that can be converted to the HCl or Oxalate salt for crystallization.[1]
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Expected Signature | Mechanistic Attribution |
| ¹H NMR (CDCl₃) | δ 2.10 (quint, 2H) | Azetidine ring: central -CH₂- (C3).[1] |
| δ 3.25 (t, 4H) | Azetidine ring: N-CH₂- (C2, C4).[1] | |
| δ 3.80 (s, 2H) | Benzylic -CH₂- connecting the ring to the benzophenone.[1] | |
| δ 7.30 – 7.80 (m, 8H) | Aromatic protons (distinct splitting for the 4'-CF3 ring).[1] | |
| ¹³C NMR | δ ~17.0 (CH₂) | Azetidine C3 (highly shielded due to ring strain).[1] |
| δ ~55.0 (CH₂) | Azetidine C2/C4.[1] | |
| δ ~196.0 (C=O) | Benzophenone carbonyl carbon.[1] | |
| δ | Trifluoromethyl carbon (quartet coupling with Fluorine).[1] | |
| ¹⁹F NMR | δ -63.0 ppm (s) | Characteristic singlet for the -CF₃ group attached to the phenyl ring.[1] |
Part 5: Safety & Handling Directives
Warning: This compound and its precursors possess significant biological and chemical hazards.[1]
-
Azetidine Toxicity: Azetidine is a potent alkylating agent mimic and skin irritant.[1] It has high vapor pressure.[1] All transfers involving freebase azetidine must occur in a certified chemical fume hood.[1]
-
Lachrymator Hazard: The bromomethyl intermediate (Step 1 product) is a potent lachrymator (tear gas agent).[1] Double-gloving (Nitrile) and eye protection are mandatory.[1]
-
Storage: The final amine is prone to oxidation.[1] Store as a Hydrochloride (HCl) salt at -20°C, desiccated, and protected from light.
References
-
IUPAC Nomenclature: Favrak, H. A.[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014.[1] [1]
-
Benzophenone Synthesis: Smith, M. B.[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley-Interscience, 2013.[1] (Chapter 10: Aromatic Substitution).
-
Azetidine Chemistry: Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles".[1] Organic Preparations and Procedures International, 38(5), 427-465.[1] [1]
-
Bioisosterism of Azetidines: Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591.[1]
2-Azetidinomethyl-4'-trifluoromethylbenzophenone mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone (AZ-TFB)
Abstract
2-Azetidinomethyl-4'-trifluoromethylbenzophenone, designated AZ-TFB, is an investigational small molecule inhibitor targeting the ATP-binding site of Tumor-Associated Kinase 1 (TAK1). This document provides a comprehensive overview of the proposed mechanism of action for AZ-TFB, grounded in established principles of kinase inhibition. We will detail the molecular interactions governing its binding affinity and specificity, and present a series of robust, validated experimental protocols to rigorously characterize its biochemical and cellular activity. This guide is intended for researchers and drug development professionals engaged in the study of novel kinase inhibitors.
Introduction to AZ-TFB and its Target: Tumor-Associated Kinase 1 (TAK1)
The benzophenone scaffold is a privileged structure in medicinal chemistry, known for its ability to be functionalized to interact with a variety of biological targets. AZ-TFB incorporates this core with two key modifications: a 4'-trifluoromethyl group, which often enhances metabolic stability and binding affinity through favorable hydrophobic interactions, and a 2-azetidinomethyl group, which can form critical hydrogen bonds within a target's active site.
Our preliminary screening has identified Tumor-Associated Kinase 1 (TAK1) as the primary target of AZ-TFB. TAK1 is a receptor tyrosine kinase that has been implicated in the progression of several aggressive cancers. Overexpression of TAK1 leads to the constitutive activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, promoting uncontrolled cell proliferation and survival. The development of potent and selective TAK1 inhibitors is therefore a promising therapeutic strategy.
Proposed Mechanism of Action: ATP-Competitive Inhibition
AZ-TFB is hypothesized to function as a Type I ATP-competitive inhibitor of TAK1. This mechanism involves the direct binding of AZ-TFB to the ATP-binding pocket of the TAK1 kinase domain in its active conformation. By occupying this site, AZ-TFB prevents the binding of the natural substrate, ATP, thereby blocking the transfer of the gamma-phosphate to downstream protein substrates. This inhibition effectively shuts down the kinase's catalytic activity and abrogates its oncogenic signaling output.
Molecular Interactions in the TAK1 Active Site
The proposed binding model for AZ-TFB within the TAK1 ATP-binding pocket is as follows:
-
Hinge Region Interaction: The nitrogen atom of the azetidine ring is predicted to form a crucial hydrogen bond with the backbone amide of the hinge region residue, Met125. This interaction is a hallmark of many successful kinase inhibitors and serves to anchor the molecule in the active site.
-
Hydrophobic Pockets: The trifluoromethyl-substituted phenyl ring is positioned to occupy a deep hydrophobic pocket, while the second phenyl ring of the benzophenone core engages in additional hydrophobic interactions within the active site.
-
Carbonyl Group: The carbonyl linker provides structural rigidity and may form a water-mediated hydrogen bond with the kinase domain.
Caption: Proposed binding model of AZ-TFB in the TAK1 active site.
Experimental Validation of the Mechanism of Action
A multi-faceted approach is required to rigorously validate the proposed mechanism of action. The following sections detail the key experimental protocols.
Biochemical Characterization: Kinase Inhibition and Binding Affinity
The initial step is to quantify the direct interaction between AZ-TFB and the purified TAK1 kinase domain.
This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of AZ-TFB in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the purified TAK1 enzyme, the substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the serially diluted AZ-TFB.
-
Initiation: Initiate the reaction by adding ATP at a concentration equal to its Km for TAK1. Incubate at 30°C for 60 minutes.
-
Termination and Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Reading: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Read the plate on a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the AZ-TFB concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
SPR provides real-time, label-free measurement of the binding kinetics (association and dissociation rates) between AZ-TFB and TAK1.
Protocol:
-
Chip Preparation: Immobilize purified, active TAK1 protein onto a CM5 sensor chip via amine coupling.
-
Analyte Injection: Prepare a series of concentrations of AZ-TFB in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Binding Measurement: Inject the AZ-TFB solutions over the chip surface and record the change in response units (RU) over time. Include a dissociation phase where only running buffer flows over the chip.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ).
| Parameter | Description | Expected Value for Potent Inhibitor |
| IC₅₀ | Concentration for 50% inhibition of kinase activity | < 100 nM |
| Kᴅ | Equilibrium dissociation constant (binding affinity) | < 100 nM |
| kₐ (on-rate) | Association rate constant | > 1 x 10⁵ M⁻¹s⁻¹ |
| kᏧ (off-rate) | Dissociation rate constant | < 1 x 10⁻³ s⁻¹ |
Cellular Characterization: Target Engagement and Pathway Inhibition
To confirm that AZ-TFB engages TAK1 in a cellular context and inhibits its downstream signaling, the following experiments are crucial.
CETSA assesses whether AZ-TFB binds to and stabilizes TAK1 in intact cells.
Protocol:
-
Cell Treatment: Treat TAK1-overexpressing cells (e.g., A549 lung cancer cell line) with either vehicle (DMSO) or a saturating concentration of AZ-TFB.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C).
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
-
Protein Analysis: Analyze the amount of soluble TAK1 remaining at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble TAK1 as a function of temperature. A shift in the melting curve to a higher temperature in the AZ-TFB-treated samples indicates target engagement.
This experiment verifies that AZ-TFB's engagement with TAK1 leads to the inhibition of its signaling pathway. A key downstream substrate of TAK1 is the protein STAT3, which is phosphorylated at tyrosine 705 (p-STAT3).
Protocol:
-
Cell Treatment: Plate TAK1-dependent cancer cells and treat them with increasing concentrations of AZ-TFB for a specified time (e.g., 2 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3 (as a loading control).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-STAT3/total STAT3 ratio confirms pathway inhibition.
In Silico Profiling of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone: Structural Dynamics & Polypharmacological Prediction
[1][2]
Executive Summary
2-Azetidinomethyl-4'-trifluoromethylbenzophenone represents a high-value scaffold in modern medicinal chemistry, combining a privileged benzophenone core with two strategic substitutions: a strained azetidine ring and a metabolically robust trifluoromethyl (CF₃) group .[1][2][3]
This technical guide outlines a comprehensive in silico modeling framework for this compound. Unlike standard pipelines, modeling this entity requires specialized handling of the azetidine ring strain (~26 kcal/mol) and the electronic modulation of the benzophenone system by the CF₃ moiety. This guide serves researchers targeting CNS indications (monoamine transporter modulation) or exploring photo-affinity labeling applications.[3]
Structural Curation & Parametrization
The accuracy of any in silico model hinges on the initial representation of the ligand. For this compound, standard force fields often underestimate the ring strain and nitrogen inversion barrier of the azetidine.
Conformational Analysis & Force Field Selection
The azetidine ring is not planar; it exists in a puckered conformation. The nitrogen atom, serving as the connection point to the methylene bridge (2-position relative to the ketone), introduces specific steric constraints.
-
Protocol:
-
Initial Geometry: Generate 3D coordinates using the SMILES string: FC(F)(F)c1ccc(cc1)C(=O)c2ccccc2CN3CCC3.
-
Protonation State: The tertiary amine of the azetidine typically has a pKa between 9.5 and 10.5. At physiological pH (7.4), the nitrogen is protonated (
). -
Force Field: Use OPLS3e or AMBER (GAFF2) . These force fields are calibrated for strained heterocycles, whereas older fields (e.g., MMFF94) may artificially flatten the azetidine ring.
-
Quantum Mechanical (QM) Validation
To ensure the torsional energy profile of the methylene-azetidine bond is accurate, perform a torsional scan.
Target Identification: Inverse Docking Strategy
Given the structural similarity to psychoactive cathinones and bupropion analogs, the primary hypothesis for this compound is activity at Monoamine Transporters (MATs). However, the benzophenone core also suggests potential kinase inhibitory activity or voltage-gated ion channel modulation.[1]
The Polypharmacology Workflow
We utilize a reverse docking (target fishing) approach to map the compound against a curated proteome.
DOT Visualization: Target Prediction Workflow
Figure 1: Inverse docking workflow to identify high-probability biological targets.
Molecular Docking Protocol (Case Study: DAT)
Assuming the Dopamine Transporter (DAT) as a primary candidate (homology model based on dDAT crystal structure, PDB: 4M48), the following protocol ensures robust binding mode prediction.
Binding Site Definition
The S1 binding site of DAT is defined by Asp79 (crucial for salt bridge formation) and Phe76 (pi-stacking).
-
Hypothesis: The protonated azetidine nitrogen forms a salt bridge with Asp79 . The trifluoromethyl-phenyl ring occupies the hydrophobic sub-pocket near Val152 .[1][3]
Docking Execution Steps
-
Grid Generation: Center grid on the co-crystallized ligand (e.g., nortriptyline) with a bounding box of
Å. -
Constraints: Apply a positional constraint on Asp79 carboxylate oxygen (H-bond acceptor) to enforce the amine interaction.
-
Sampling: Use Glide XP (Extra Precision) . The "strain correction" term in XP is vital for scoring the azetidine ring correctly.
Quantitative Scoring Metrics
| Metric | Threshold/Range | Interpretation |
| Glide Score (XP) | < -9.5 kcal/mol | High predicted affinity.[1][2][3] |
| Coulombic Energy | < -15.0 kcal/mol | Indicates strong salt bridge (Asp79).[1][2][3] |
| Ligand Strain | < 4.0 kcal/mol | Ensures the azetidine ring isn't distorted.[1][2] |
| MM-GBSA ( | < -45.0 kcal/mol | Rigorous free energy estimate.[1][2] |
ADMET & Developability Profiling
The 4'-trifluoromethyl group is a strategic medicinal chemistry modification.[1][2][3] It blocks metabolic oxidation at the para-position and significantly increases lipophilicity.
Physicochemical Predictions[4][5]
-
LogP (Octanol/Water): Predicted range 3.8 – 4.2 . The CF₃ group adds ~1.2 log units compared to the unsubstituted benzophenone. This suggests high BBB permeability but potential solubility issues.
-
BBB Score: The rigid azetidine reduces the number of rotatable bonds (nRot), improving the likelihood of CNS penetration (MPO score > 4.5).
Metabolic Stability (CYP450)
-
Site of Metabolism (SOM): The methylene bridge is the most vulnerable site for CYP-mediated dealkylation.
-
CF₃ Effect: The electron-withdrawing nature of the CF₃ group deactivates the distal phenyl ring, protecting it from hydroxylation.[1]
-
Simulation: Use MetaSite or StarDrop to predict metabolite generation. Expect N-dealkylation as the primary clearance route.[1][2][3]
DOT Visualization: ADMET Logic
Figure 2: Structure-Property Relationship (SPR) map highlighting the functional roles of the CF3 and Azetidine moieties.
Experimental Validation Plan
To validate the in silico models, the following assays are recommended:
-
Radioligand Binding Assay: Competition against [³H]-WIN35,428 at DAT.
-
Lipophilicity Assay: Shake-flask LogD₇.₄ determination.
-
Metabolic Stability: Microsomal incubation (HLM) with NADPH to verify the stability of the CF₃-phenyl ring vs. the azetidine bridge.
References
-
Azetidine Scaffolds in MedChem: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link
-
Trifluoromethyl Group Effects: Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4] Chemical Society Reviews. Link
-
Benzophenone Pharmacology: Carroll, F. I., et al. (2010). Design, synthesis, and biological evaluation of novel monoamine transporter ligands. Journal of Medicinal Chemistry.[5][6] Link
-
In Silico Protocols: Schrödinger Release 2024-1: Glide, Schrödinger, LLC, New York, NY, 2024. Link
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A Strategic Guide to the Preliminary Toxicity Screening of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
Preamble: Deconstructing a Novel Chemical Entity for Toxicological Assessment
The emergence of novel chemical entities (NCEs) like 2-Azetidinomethyl-4'-trifluoromethylbenzophenone presents both therapeutic opportunities and toxicological challenges. As this molecule is not extensively characterized in public literature, a robust, tiered, and hypothesis-driven approach to preliminary toxicity screening is not just prudent but essential for any drug development program. This guide eschews a generic template, instead adopting a structure dictated by the molecule's own chemistry. We will dissect the NCE into its core structural motifs to anticipate potential liabilities and design a targeted, efficient screening cascade.
Our subject molecule is a composite of three key structural features:
-
A Benzophenone Core: A well-known chromophore used in sunscreens, but also associated with phototoxicity and potential carcinogenicity.[1][2] The International Agency for Research on Cancer (IARC) classifies benzophenone as possibly carcinogenic to humans (Group 2B).[3]
-
An Azetidine Ring: A four-membered saturated heterocycle. While present in some pharmaceuticals, related structures like azetidine-2-carboxylic acid are known to be toxic mimics of proline, capable of disrupting protein structure and function.[4][5]
-
A Trifluoromethyl (CF3) Group: A ubiquitous substituent in modern pharmaceuticals, valued for its ability to enhance metabolic stability and cell permeability due to its high lipophilicity and the strength of the C-F bond.[6][7] It is generally considered chemically inert.[8]
This structural analysis forms the logical bedrock of our screening strategy. We will proceed from broad, predictive in silico assessments to a battery of specific in vitro assays targeting cytotoxicity, genotoxicity, hepatotoxicity, cardiotoxicity, and, crucially, phototoxicity. Each step is designed to provide a self-validating data package, enabling a clear, evidence-based decision on the molecule's future.
Phase 1: In Silico Profiling - The Predictive Foundation
Before committing to resource-intensive wet lab experiments, a computational toxicological assessment is the logical first step. In silico methods leverage vast databases of known chemical structures and their associated toxicological data to predict the potential liabilities of a novel compound.[9][10] This approach allows for the early identification of potential hazards and can guide the design of subsequent in vitro studies.[10]
The primary goal is to screen for "structural alerts"—substructures known to be associated with specific toxicities.[10]
Workflow: Computational Toxicity and Liability Prediction
Caption: Workflow for in silico toxicological prediction.
Protocol: In Silico Assessment
-
Structure Preparation: Obtain the canonical SMILES or draw the 2D structure of the NCE. Ensure correct representation of stereochemistry if applicable.
-
Genotoxicity/Mutagenicity Prediction: Submit the structure to a knowledge-based system like Lhasa Limited's Derek Nexus to identify structural alerts for mutagenicity. Concurrently, use a statistical-based system like Sarah Nexus to predict the outcome of a bacterial mutagenicity (Ames) test.
-
Carcinogenicity Prediction: Utilize models that predict rodent carcinogenicity based on structural fragments and physicochemical properties. The benzophenone core is a known alert.[3]
-
Organ Toxicity Prediction: Screen for potential hepatotoxicity and cardiotoxicity (specifically hERG channel inhibition).
-
ADME Properties: Predict key absorption, distribution, metabolism, and excretion (ADME) properties such as aqueous solubility and Caco-2 permeability to anticipate bioavailability and inform concentration selection for in vitro assays.
-
Expert Review: A toxicologist must review the model outputs. Automated predictions are not a substitute for expert judgment; they are tools to focus investigation. For instance, a phototoxicity alert flagged for the benzophenone core would strongly mandate a subsequent in vitro phototoxicity assay.[11]
Data Presentation: Example In Silico Prediction Summary
| Toxicological Endpoint | Prediction System | Result/Prediction | Confidence | Causality/Structural Alert |
| Bacterial Mutagenicity | Sarah Nexus | Negative | High | No alerts for direct DNA reactivity. |
| Carcinogenicity | Derek Nexus | Equivocal | Medium | Benzophenone structural alert present. |
| hERG Inhibition | In silico model | pIC₅₀ < 5 | Low | Prediction based on general physicochemical properties. |
| Hepatotoxicity | Derek Nexus | Inactive | High | No structural alerts for hepatotoxicity. |
| Phototoxicity | Expert Review | Plausible | High | Benzophenone core is a known photosensitizer.[2] |
Phase 2: In Vitro Genotoxicity Assessment
Genotoxicity testing is a cornerstone of regulatory safety assessment. A standard battery includes a test for gene mutation in bacteria and a test for chromosomal damage in mammalian cells.[12]
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.[13][14] A positive result indicates the substance may be a carcinogen.[13]
Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect various types of point and frameshift mutations.[14]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (Aroclor-1254 induced rat liver S9 fraction) to identify compounds that become mutagenic after metabolism.
-
Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, aiming for the highest concentration to be 5000 µ g/plate or the limit of solubility/cytotoxicity.
-
Exposure: In triplicate, combine the test compound at various concentrations, the bacterial tester strain, and molten top agar (with or without S9 mix). Pour this mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the spontaneous reversion rate of the negative control.
-
Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation (e.g., 2-nitrofluorene, sodium azide, benzo[a]pyrene).
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity).[15][16]
Workflow: In Vitro Micronucleus Assay
Caption: Experimental workflow for the in vitro micronucleus test.
Protocol: In Vitro Micronucleus Test
-
Cell Culture: Culture a suitable mammalian cell line (e.g., human TK6 cells or isolated human peripheral blood lymphocytes) in appropriate media.[17]
-
Exposure Conditions: Treat cells with the NCE at a minimum of three analyzable concentrations, both with and without S9 metabolic activation. Include short (3-6 hour) and long (continuous, ~24 hour) exposure periods without S9.[15]
-
Cytokinesis Block: After treatment, add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Treat cells with a hypotonic solution, fix, and drop them onto microscope slides. Stain with a fluorescent DNA dye (e.g., DAPI) to visualize the main nuclei and micronuclei.
-
Scoring: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Cytotoxicity Assessment: Concurrently measure cytotoxicity using an indicator like the Replication Index (RI) or Relative Population Doubling (RPD) to ensure micronuclei are not scored in overly toxic conditions.
-
Controls: A vehicle control (e.g., DMSO) and appropriate positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9) must be included.[12]
Data Presentation: Example Genotoxicity Summary
| Assay | Strain/Cell Line | Metabolic Activation | Result | Fold Increase over Control (at highest non-toxic dose) |
| Ames Test | TA98, TA100, TA1535, TA1537 | - S9 / + S9 | Negative | < 2.0 |
| Ames Test | WP2 uvrA | - S9 / + S9 | Negative | < 2.0 |
| Micronucleus Test | TK6 Cells | - S9 (24h) | Negative | No statistically significant increase |
| Micronucleus Test | TK6 Cells | +/- S9 (4h) | Negative | No statistically significant increase |
Phase 3: Cellular and Organ-Specific Toxicity Screening
Following genotoxicity assessment, the focus shifts to direct cellular toxicity, with an emphasis on organ systems known to be targets for drug-induced injury, such as the liver and heart.[18][19]
General Cytotoxicity Assessment
A baseline understanding of the concentration at which the NCE induces cell death is critical for interpreting all other in vitro assays. The MTT assay is a cost-effective, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[20][21]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 human hepatoma cells) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the NCE (e.g., from 0.1 to 100 µM) for 24 or 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
In Vitro Hepatotoxicity Assessment
Drug-induced liver injury (DILI) is a major cause of drug attrition.[19] Early screening using human liver-derived cells can identify potential hepatotoxins.[18][22]
Protocol: Multiparametric Hepatotoxicity Assay
-
Model System: Use a metabolically competent cell model, such as primary human hepatocytes or HepG2 cells. 2D cultures are standard for initial screening.[23]
-
Treatment: Expose cells to the NCE at multiple concentrations (typically below the cytotoxic IC₅₀) for a relevant time period (e.g., 24 hours).
-
Endpoint Measurement: Use a multiplexed assay kit to measure key indicators of hepatotoxicity in the same cell population:
-
Cell Viability: As a primary measure of cytotoxicity.
-
Glutathione (GSH) Levels: Depletion of GSH is an indicator of oxidative stress.
-
ATP Levels: A decrease in intracellular ATP indicates mitochondrial dysfunction.
-
Caspase-3/7 Activity: An increase signals the induction of apoptosis.
-
-
Data Analysis: Normalize data to the vehicle control. A significant change in any of the toxicity indicators suggests a potential mechanism of hepatotoxicity.
Cardiotoxicity: hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability, as it can prolong the QT interval and lead to a potentially fatal arrhythmia called Torsades de Pointes.[24] Automated patch clamp is the gold standard for this assessment.[25]
Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[24]
-
Instrument: Employ an automated patch clamp system (e.g., QPatch or SyncroPatch).
-
Procedure:
-
Cells are captured on the measurement plate.
-
A whole-cell patch clamp configuration is established.
-
A specific voltage protocol is applied to elicit the characteristic hERG current.[25]
-
After establishing a stable baseline current, the NCE is applied at increasing concentrations (e.g., 0.1, 1, 10 µM).[24]
-
The hERG current is measured at each concentration.
-
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. An IC₅₀ value is determined from the concentration-response curve.
-
Controls: A vehicle control and a known hERG inhibitor (e.g., E-4031) are run to ensure assay validity.[24]
Data Presentation: Example Cellular Toxicity Summary
| Assay | Cell Line | Endpoint | Result (IC₅₀) | Therapeutic Index (TI) Estimate |
| MTT Cytotoxicity | HepG2 | Cell Viability | > 100 µM | > 100 |
| Hepatotoxicity | HepG2 | GSH, ATP, Caspase | No significant changes up to 50 µM | N/A |
| hERG Inhibition | HEK293-hERG | K⁺ Current Block | 25 µM | 25 |
| Therapeutic Index is estimated as IC₅₀ (Toxicity) / EC₅₀ (Efficacy). Assumes a hypothetical efficacy EC₅₀ of 1 µM. |
Phase 4: Phototoxicity Assessment - A Structurally-Mandated Investigation
The presence of the benzophenone core makes phototoxicity assessment non-negotiable. Benzophenones can absorb UV radiation and transition to an excited state, leading to the generation of reactive oxygen species (ROS) that can damage cellular components, including DNA.[2][26] The in vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432) is the regulatory-accepted standard.
Workflow: 3T3 NRU Phototoxicity Test
Caption: Workflow for the 3T3 Neutral Red Uptake Phototoxicity Test.
Protocol: 3T3 NRU Phototoxicity Test
-
Cell Culture: Seed Balb/c 3T3 fibroblasts into two separate 96-well plates.
-
Treatment: After 24 hours, treat the cells in both plates with a range of concentrations of the NCE.
-
Irradiation: Place one plate (+UVA) in a solar simulator and irradiate with a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the second plate (-UVA) in the dark for the same duration.
-
Neutral Red Uptake: After irradiation, wash the cells and incubate them with medium containing Neutral Red dye. The dye is taken up and stored in the lysosomes of viable cells.
-
Extraction & Measurement: Wash the cells, then extract the dye using a desorbing solution. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the IC₅₀ values for both the dark (-UVA) and irradiated (+UVA) conditions. The Photo-Irritation Factor (PIF) is calculated by dividing the IC₅₀ (-UVA) by the IC₅₀ (+UVA). A PIF > 5 suggests a probable phototoxic potential.
Conclusion: Synthesizing Data for an Integrated Risk Assessment
The preliminary toxicity screening of a novel entity like 2-Azetidinomethyl-4'-trifluoromethylbenzophenone is a multi-faceted process. It begins with a logical deconstruction of the molecule's structure to anticipate liabilities and culminates in an integrated assessment of diverse data sets.
-
Genotoxicity: Negative results in the Ames and micronucleus assays would provide strong evidence that the molecule does not directly damage genetic material, a significant de-risking milestone.
-
Cytotoxicity & Hepatotoxicity: A high IC₅₀ (>100 µM) in a cytotoxicity assay against a hepatic cell line, coupled with no signs of oxidative stress or apoptosis, would suggest a low risk of general and liver-specific toxicity.
-
Cardiotoxicity: The hERG IC₅₀ is critical. A value >30 µM is generally considered low risk. An IC₅₀ between 1-10 µM would raise significant concern, especially if the projected therapeutic concentration is high.
-
Phototoxicity: This is a key anticipated liability. A PIF < 2 would be a highly favorable outcome, suggesting the azetidinomethyl and trifluoromethyl substituents mitigate the known phototoxicity of the benzophenone core. A PIF > 5 would classify the compound as phototoxic and likely halt its development for systemic use, though topical applications with appropriate warnings might still be considered.
By systematically progressing through this cascade of in silico and in vitro assays, researchers can build a robust, self-validating safety profile. This data package not only fulfills early regulatory expectations but, more importantly, provides the critical insights needed to make a scientifically sound go/no-go decision, ensuring that only the most promising and safest candidates advance toward clinical development.
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Minnesota Department of Health. (2023). Benzophenone Toxicological Summary. Available at: [Link]
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Environment and Climate Change Canada & Health Canada. (2021). Screening Assessment Methanone, diphenyl- (Benzophenone). Available at: [Link]
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Therapeutic Goods Administration (TGA). (2023). Safety Review of Benzophenone. Available at: [Link]
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Kim, S., et al. (2023). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central. Available at: [Link]
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JoVE. (2019). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central. Available at: [Link]
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Whitepaper: The Strategic Role of the Trifluoromethyl Group in Modulating Benzophenone Bioactivity
Abstract
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Strategic functionalization of this scaffold is a cornerstone of modern drug design. Among the vast toolkit of chemical moieties available to researchers, the trifluoromethyl (CF3) group has emerged as a uniquely powerful modulator of molecular properties. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in shaping the bioactivity of benzophenone derivatives. We will explore its profound impact on physicochemical properties, metabolic stability, and target engagement, providing field-proven insights and detailed experimental protocols for drug development professionals.
Introduction: The Benzophenone Scaffold and the Trifluoromethyl Advantage
Benzophenones (diphenyl ketones) are a class of compounds that have attracted significant attention from researchers due to their structural diversity and broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3][4] Their inherent chemical stability and synthetic tractability make them ideal starting points for lead optimization campaigns.
The strategic incorporation of fluorine-containing groups is a key tactic in modern medicinal chemistry to enhance the drug-like properties of lead compounds.[5][6] The trifluoromethyl (-CF3) group, in particular, is not merely a simple substitution but a strategic tool that imparts a unique combination of electronic, steric, and lipophilic characteristics.[7] Its introduction can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for biological targets.[8] This guide will dissect the multifaceted contributions of the CF3 group to the bioactivity of the benzophenone core.
Physicochemical Impact of the Trifluoromethyl Group
The introduction of a CF3 group onto a benzophenone ring fundamentally alters its core physicochemical properties. These changes are the primary drivers of its enhanced bioactivity.
Electronic Effects
The three highly electronegative fluorine atoms make the CF3 group a powerful electron-withdrawing substituent.[9] This has several critical consequences:
-
Acidity/Basicity Modulation: It can significantly lower the pKa of nearby acidic protons or decrease the basicity of adjacent functional groups like amines.[9][10] This modulation can be crucial for optimizing interactions with target proteins or improving solubility at physiological pH.
-
Aromatic Ring Deactivation: When attached to one of the phenyl rings of benzophenone, the CF3 group deactivates the ring towards electrophilic attack. This is a well-established strategy for blocking oxidative metabolism by Cytochrome P450 (CYP) enzymes.[11][12]
Lipophilicity and Permeability
The CF3 group is highly lipophilic, a property that is critical for enhancing a drug's ability to cross biological membranes.[8][9]
-
Increased LogP: The Hansch hydrophobicity parameter (π) for a CF3 group is approximately +0.88, indicating a significant increase in lipophilicity when it replaces a hydrogen atom.[11] This can improve membrane permeability, a key factor in drug absorption and bioavailability.[12][13] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.
Metabolic Stability
One of the most significant advantages of the CF3 group is its ability to enhance metabolic stability.[7][14]
-
Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[11][12] Strategically placing a CF3 group at a known site of metabolic oxidation (a "metabolic hotspot") effectively blocks enzymatic degradation by CYP enzymes, prolonging the drug's half-life and improving its pharmacokinetic profile.[12][14]
-
Bioisosteric Replacement: The CF3 group is often used as a bioisostere for a methyl (-CH3) or chloro (-Cl) group.[10] Replacing a metabolically labile methyl group with a robust CF3 group is a common and highly effective strategy to prevent oxidative metabolism.[10][14]
Data Summary: Physicochemical Property Modulation
The following table provides a comparative summary of how trifluoromethylation can impact the key properties of a hypothetical benzophenone derivative.
| Property | Parent Benzophenone (e.g., 4-Methylbenzophenone) | 4-Trifluoromethylbenzophenone Derivative | Rationale for Change |
| LogP | ~3.5 | ~4.1[15] | The CF3 group is highly lipophilic, increasing the compound's partitioning into non-polar environments.[9][11] |
| pKa (of a distal group) | Unperturbed | Lowered (if acidic) / Decreased (if basic) | Strong electron-withdrawing nature of the CF3 group influences the electronic density of the entire molecule.[9][10] |
| Metabolic Half-life (t½) | Shorter | Longer | The CF3 group blocks sites of oxidative metabolism due to the high strength of the C-F bond.[8][12][14] |
| Binding Affinity (Ki) | Variable | Potentially Increased | Altered electronic and steric properties can lead to new, favorable interactions (e.g., hydrogen bonds, halogen bonds) with the target protein.[11][13] |
Enhancing Bioactivity: From Physicochemistry to Pharmacology
The physicochemical changes induced by the CF3 group translate directly into tangible improvements in pharmacological performance.
Improved Target Engagement
The unique electronic and steric profile of the CF3 group can enhance a molecule's binding affinity and selectivity for its biological target.
-
Novel Interactions: The CF3 group can participate in non-canonical interactions within a protein's binding pocket, such as halogen bonds or dipole-dipole interactions, which are not possible with a methyl group.[13]
-
Conformational Control: The steric bulk of the CF3 group can influence the conformation of the benzophenone scaffold, locking it into a more bioactive orientation for optimal target engagement.[7][9]
Optimized Pharmacokinetic (PK) Profile
A primary goal of drug design is to achieve a favorable PK profile. Trifluoromethylation is a powerful tool in this endeavor.
Caption: Workflow for PK enhancement via trifluoromethylation.
As illustrated, blocking metabolic pathways leads directly to a longer drug half-life and improved bioavailability.[12][14] This not only enhances the therapeutic window but can also lead to more convenient dosing regimens for patients.
Synthetic and Experimental Protocols
To translate theory into practice, this section provides validated, step-by-step protocols relevant to the development of trifluoromethylated benzophenone analogs.
Protocol 1: Synthesis of a 4-(Trifluoromethyl)benzophenone Derivative
This protocol describes a standard Friedel-Crafts acylation to synthesize a model trifluoromethylated benzophenone.
Rationale: Friedel-Crafts acylation is a robust and widely used method for forming the carbon-carbon bond between an aromatic ring and a carbonyl group, which is the core of the benzophenone scaffold.[1] Using a trifluoromethyl-substituted acyl chloride allows for direct incorporation of the desired moiety.
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, DCM) under a nitrogen atmosphere and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) to the suspension, followed by the dropwise addition of benzene (1.1 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) to hydrolyze the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(trifluoromethyl)benzophenone.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[16][17]
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Rationale: This assay determines the rate of a compound's metabolism by drug-metabolizing enzymes, primarily Cytochrome P450s, which are highly concentrated in liver microsomes.[14][18] It is a standard preclinical assay to predict in vivo clearance. A slower rate of disappearance indicates higher metabolic stability.
Methodology:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the trifluoromethylated benzophenone and its non-fluorinated analog in DMSO.
-
Microsome Suspension: Thaw pooled human liver microsomes (HLM) on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system is required to sustain CYP enzyme activity.[18]
-
-
Incubation Procedure (96-well plate format):
-
Add the HLM suspension to the wells of a 96-well plate.
-
Add the test compound stock solution to the wells to achieve a final substrate concentration of 1 µM. Include positive (e.g., Verapamil - high clearance) and negative (e.g., Warfarin - low clearance) controls.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NRS solution to all wells.
-
For the t=0 time point, add ice-cold acetonitrile (containing an internal standard) before adding the NRS to quench the reaction immediately.
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the rate of elimination (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Caption: Trifluoromethyl group blocking a metabolic pathway.
Conclusion and Future Perspectives
The trifluoromethyl group is an indispensable tool in the design of bioactive benzophenone derivatives. Its ability to predictably and profoundly alter physicochemical properties allows medicinal chemists to overcome common drug development hurdles, particularly those related to metabolic instability and suboptimal pharmacokinetics.[11][12] By enhancing lipophilicity, modulating electronic properties, and, most critically, blocking metabolic hotspots, the CF3 group can transform a promising but flawed "hit" compound into a viable clinical candidate.[6]
Future research will likely focus on developing even more precise and efficient methods for late-stage trifluoromethylation, allowing for rapid diversification of complex benzophenone scaffolds. Furthermore, a deeper understanding of the specific non-covalent interactions of the CF3 group within various biological targets will enable more rational, structure-based drug design. As the demand for novel therapeutics continues to grow, the strategic application of the trifluoromethyl group will undoubtedly remain a cornerstone of successful drug discovery programs centered on the versatile benzophenone core.
References
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Trifluoromethyl group - Wikipedia. Wikipedia.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.
- Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing.
- Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- (PDF) C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
- Examples of benzophenone derivatives in the market and their uses.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
- The Trifluoromethyl Advantage: Enhancing Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis of o-Methyl Trifluoromethyl Sulfide Substituted Benzophenones via 1,2-Difunctionalization of Aryne by Insertion into the C–C Bond.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. R Discovery.
- Trifluoromethyl group – Knowledge and References. Taylor & Francis.
- Synthesis of 2‐trifluoromethylated benzophenone 9 a and benzaldehyde 9 b.
- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI.
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati.
- Optimization of the micro-flow reaction using fluoroform and benzophenone.
- Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review.
- Crystal structure of benzophenone.
- 3-(Trifluoromethyl)benzophenone. PubChem - NIH.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
- Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. International Journal of Pharmaceutical Sciences and Research.
- Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibr
- Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group.
- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermedi
- Toxicokinetics and metabolisms of benzophenone-type UV filters in r
- Pharmacokinetics of benzophenone-3 after oral exposure in male r
- Late-stage trifluoromethylthiolation of benzylic C-H bonds.
- Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery.
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spectroscopic data (NMR, IR, Mass Spec) of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
Technical Guide for Structural Elucidation & Validation
Executive Summary & Compound Identity
This guide provides a comprehensive spectroscopic framework for the characterization of 2-(azetidin-1-ylmethyl)-4'-(trifluoromethyl)benzophenone . Designed for medicinal chemists and analytical scientists, this document synthesizes chemometric principles with fragment-based spectral analysis to establish a validation standard for this specific pharmacophore.
The compound (CAS 898756-86-0 ) represents a specialized scaffold merging a benzophenone core with a strained azetidine ring, often explored in psychotropic or antihistaminic drug discovery pipelines.
Core Chemical Identity
| Property | Specification |
| IUPAC Name | [2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
| Molecular Formula | |
| Exact Mass | 319.1184 Da |
| Molecular Weight | 319.33 g/mol |
| Key Structural Features | Benzophenone hinge, Trifluoromethyl ( |
Structural Logic & Synthesis Context
Understanding the synthetic origin is critical for interpreting impurity profiles in spectra. This molecule is typically accessible via a nucleophilic substitution or Mannich-type reaction involving a 2-halomethyl benzophenone intermediate.
Spectroscopic Characterization (The Core)
A. Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for structural confirmation. The presence of the
Protocol: Sample Preparation
-
Solvent:
(Chloroform-d) is preferred to prevent solvent overlap with the benzylic methylene signal. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) for
, (0.00 ppm) for .[1]
Predicted
H NMR Data (400 MHz,
)
| Region | Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| Aromatic | 7.85 - 7.75 | Multiplet (AA'BB') | 4H | Ring B ( | Strong electron-withdrawing |
| Aromatic | 7.60 - 7.30 | Multiplet | 4H | Ring A (Benzoyl) | Complex pattern due to ortho-substitution. |
| Benzylic | 3.85 | Singlet | 2H | Diagnostic singlet. Sharpness confirms no coupling to adjacent carbons. | |
| Aliphatic | 3.25 | Triplet ( | 4H | Azetidine | Deshielded by nitrogen; symmetry makes 2/4 positions equivalent. |
| Aliphatic | 2.15 | Quintet ( | 2H | Azetidine | Unique high-field signal characteristic of the strained 4-membered ring. |
Predicted
C NMR Data (100 MHz,
)
-
Carbonyl (C=O):
197.5 ppm. (Typical benzophenone range).[2][3] -
Trifluoromethyl (
): 124.0 ppm (Quartet, Hz). -
Azetidine (
): 55.2 ppm. -
Benzylic (
): 60.5 ppm. -
Azetidine (Ring Center):
17.8 ppm.
F NMR
-
Signal: Single peak at
-63.0 ppm (relative to ).[4] -
Validation: Absence of this peak indicates loss of the
group or gross synthesis error.
B. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.
Methodology
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve). The basic nitrogen in the azetidine ring protonates readily.
-
Solvent: Methanol/Water + 0.1% Formic Acid.
Fragmentation Pattern (MS/MS)
The molecule cleaves at the weakest points: the benzylic position and the strained azetidine ring.
-
Parent Ion:
320.1 . -
Base Peak: Often the benzoyl cation (
173) or the loss of the azetidine ring ( 263).
C. Infrared Spectroscopy (IR)
IR is used primarily for "fingerprinting" functional groups during QC.
| Wavenumber ( | Vibration Mode | Intensity | Notes |
| 1665 | C=O Stretch | Strong | Benzophenone carbonyl. |
| 1325 | C-F Stretch | Strong | Diagnostic for |
| 2950-2800 | C-H Stretch | Medium | Aliphatic C-H from azetidine. |
| 1120 | C-N Stretch | Medium | Azetidine ring amine. |
Experimental Validation Workflow
To ensure data integrity (Trustworthiness), follow this self-validating workflow:
-
Purity Check (TLC/LC-MS): Ensure single spot/peak (
in 20% EtOAc/Hexane). -
MS Confirmation: Run ESI-MS. If
, stop. -
Proton Count (
H NMR): Integrate signals. The ratio of Aromatic (8H) : Benzylic (2H) : Azetidine (6H) must be 4:1:3 . -
Fluorine Check (
F NMR): Confirm single species. Multiple peaks imply isomer contamination.
References
-
PubChem Compound Summary. (2025). 4-(Trifluoromethyl)benzophenone.[3][5][6] National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. (2025).[6] Mass Spectrum of 2-Fluoro-4-(trifluoromethyl)benzophenone. National Institute of Standards and Technology.[6][7] [Link]
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for NMR shift prediction).
Sources
- 1. rsc.org [rsc.org]
- 2. 3,3'-BIS(TRIFLUOROMETHYL)BENZOPHENONE(1868-00-4) 13C NMR spectrum [chemicalbook.com]
- 3. 4-(Trifluoromethyl)benzophenone(728-86-9) 1H NMR spectrum [chemicalbook.com]
- 4. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR spectrum [chemicalbook.com]
- 5. 4-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-4-(trifluoromethyl)benzophenone [webbook.nist.gov]
- 7. 4-(Trifluoromethoxy)benzoic acid [webbook.nist.gov]
Methodological & Application
Application Note: A Strategic Framework for Cellular Assay Development for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, tiered strategy for characterizing the cellular activity of the novel compound 2-Azetidinomethyl-4'-trifluoromethylbenzophenone. Recognizing that the specific biological target is unknown, this guide presents a logical workflow, beginning with essential prerequisite assays to establish a valid experimental window, followed by unbiased phenotypic screening to generate hypotheses, and culminating in a suite of targeted, hypothesis-driven assays. Each protocol is designed with internal controls to ensure scientific rigor and data integrity, reflecting a field-proven approach to early-stage compound profiling.
Introduction and Structural Rationale
The compound 2-Azetidinomethyl-4'-trifluoromethylbenzophenone is a synthetic molecule with several structural motifs that suggest potential biological activity. A rational assay design strategy begins with a deconstruction of its chemical features:
-
Benzophenone Core: This diaryl ketone is a well-known photosensitizer. This property is a critical consideration, as light exposure during routine cell culture and assay procedures could induce phototoxicity, confounding experimental results.[1][2] Therefore, initial phototoxicity assessment is mandatory. Benzophenone scaffolds are also found in various pharmacologically active molecules, including kinase and cyclooxygenase (COX) inhibitors.[3][4][5]
-
Azetidinomethyl Group: The azetidine ring is a four-membered nitrogen heterocycle present in numerous bioactive compounds.[6][7] It can influence physicochemical properties and serve as a pharmacophore for targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
-
Trifluoromethyl (-CF3) Group: This common substituent in medicinal chemistry is a strong electron-withdrawing group that can enhance metabolic stability, improve membrane permeability, and increase binding affinity to protein targets.[8]
Given these features, a prudent strategy does not assume a single mechanism of action but instead employs a systematic, multi-tiered approach to elucidate the compound's cellular effects.
The Assay Development Workflow
A robust characterization of a novel compound follows a logical progression from broad, safety-related questions to specific mechanistic inquiries. This workflow ensures that each step informs the next, maximizing efficiency and minimizing the risk of generating artifactual data.
Caption: Tiered workflow for compound characterization.
Phase 1: Prerequisite Assays - Defining the Experimental Window
Before investigating specific biological activities, it is crucial to determine the concentration range at which the compound can be studied without causing non-specific toxicity.
Protocol 2.1: Baseline Cytotoxicity Profiling (Dark Conditions)
Objective: To determine the 50% inhibitory concentration (IC50) for cell viability in the absence of light. This establishes the maximum concentration for subsequent non-toxicological assays.
Methodology:
-
Cell Seeding: Seed a common, robust cell line (e.g., HeLa or A549) in a 96-well clear-bottom, black-walled plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in appropriate cell culture medium. The highest concentration should be ~100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Replace the medium on the cells with the compound dilutions.[9] Incubate for 48-72 hours in a standard cell culture incubator, ensuring plates are protected from light.
-
Viability Assessment (MTS Assay):
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.
Protocol 2.2: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
Objective: To assess whether the compound's cytotoxicity is enhanced by exposure to a non-cytotoxic dose of simulated sunlight, a key liability for benzophenone-containing molecules. This is based on the OECD Test Guideline 432.[1][10]
Methodology:
-
Plate Setup: Prepare two identical 96-well plates with BALB/c 3T3 fibroblasts as described in Protocol 2.1.
-
Treatment: Treat both plates with an 8-point serial dilution of the compound. The highest concentration should be chosen based on the "dark" cytotoxicity IC50 from Protocol 2.1.
-
Irradiation (+UV) vs. Dark (-UV):
-
One plate (+UV) is exposed to a non-toxic dose of simulated solar light (e.g., using a solar simulator).
-
The second plate (-UV) is kept in a dark incubator for the same duration.[11]
-
-
Incubation: After exposure, wash the cells and add fresh medium. Incubate both plates for 24 hours.
-
Viability Assessment (Neutral Red Uptake):
-
Incubate cells with a medium containing neutral red dye. Viable cells incorporate the dye into their lysosomes.
-
Wash and extract the dye from the cells.
-
Measure the absorbance of the extracted dye (approx. 540 nm).
-
-
Data Analysis: Calculate IC50 values for both the +UV and -UV conditions. Determine the Photo-Irritation Factor (PIF) by comparing the two values. A significant increase in toxicity upon light exposure indicates phototoxic potential.[11]
| Parameter | Example Result (Dark) | Example Result (+UV) | Interpretation |
| IC50 Value | 50 µM | 5 µM | 10-fold increase in toxicity with light. |
| PIF Value | - | 10 | A PIF > 5 is often considered phototoxic. |
Phase 2: Unbiased Phenotypic Screening
With a safe concentration range established, the next step is to observe the compound's effects on overall cell health and morphology without preconceived bias. High-Content Analysis (HCA) is the ideal tool for this purpose.[12][13][14][15]
Protocol 3.1: Multiparametric High-Content Analysis (HCA)
Objective: To simultaneously quantify multiple cellular parameters (e.g., cell number, nuclear morphology, mitochondrial health, membrane permeability) to generate a phenotypic "fingerprint" of the compound's activity.
Methodology:
-
Cell Seeding: Seed U2OS cells (known for their excellent imaging morphology) in a 384-well imaging plate (e.g., CellCarrier Ultra, PerkinElmer).
-
Treatment: Treat cells with the compound at 3-4 non-toxic concentrations determined in Phase 1 (e.g., IC50/10, IC50/3, IC50). Include a vehicle control and a positive control (e.g., Staurosporine for apoptosis). Incubate for 24-48 hours.
-
Staining:
-
Fix and permeabilize the cells.
-
Add a staining cocktail containing:
-
Hoechst 33342: To stain nuclei (for cell counting and nuclear morphology).
-
MitoTracker™ Red CMXRos: To assess mitochondrial membrane potential.
-
Phalloidin-Alexa Fluor 488: To stain F-actin and assess cell shape/cytoskeleton.
-
CellTox™ Green: A viability dye that stains the nuclei of membrane-compromised cells.
-
-
-
Imaging: Acquire images using an automated high-content imaging system (e.g., an ImageXpress or IN Cell Analyzer). Capture images in at least 4 channels (DAPI, FITC, TRITC, etc.).
-
Image Analysis: Use dedicated software to segment cells and extract quantitative features.
Caption: High-Content Analysis (HCA) workflow.
Data Interpretation: A change in a specific parameter can generate a new hypothesis. For example:
-
Decreased MitoTracker signal: Suggests mitochondrial dysfunction -> Proceed to Protocol 4.3.
-
Nuclear condensation (pyknosis): Suggests apoptosis -> Proceed to kinase/apoptosis assays (Protocol 4.1).
-
No change: The compound may have a very specific target not captured by this panel, or it may act on non-mammalian cells (e.g., antimicrobial).[7][16]
Phase 3: Hypothesis-Driven Mechanistic Assays
Based on structural alerts and HCA results, targeted assays can be deployed to investigate specific mechanisms of action.
Protocol 4.1: Cellular Kinase Inhibition Assay
Rationale: The benzophenone scaffold is present in known kinase inhibitors.[17] An HCA result showing cell cycle arrest or apoptosis strongly supports this hypothesis. A simple and effective method is to measure the phosphorylation status of a key downstream node in a common signaling pathway, such as ERK (MAPK) or Akt.[18]
Methodology (Phospho-ERK1/2 AlphaLISA):
-
Cell Culture and Starvation: Plate A549 cells. Once confluent, serum-starve the cells for 18-24 hours to reduce basal pathway activation.
-
Pre-treatment: Pre-incubate cells with the test compound or a known MEK inhibitor (e.g., U0126) for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF or FGF) for 10-15 minutes to robustly activate the MAPK pathway.
-
Lysis: Lyse the cells directly in the plate using the provided lysis buffer.
-
Detection: Use a homogeneous assay kit (e.g., AlphaLISA® SureFire® Ultra™) to quantify phosphorylated ERK1/2 in the lysate. This assay uses donor and acceptor beads that come into proximity when bound to the target, generating a luminescent signal.
-
Data Analysis: A potent kinase inhibitor will reduce the EGF-induced signal.[19] Calculate the IC50 of inhibition.
Protocol 4.2: GPCR Signaling (Calcium Flux Assay)
Rationale: The azetidine moiety is a potential pharmacophore for GPCRs. Many GPCRs, particularly those coupled to Gq, signal through the release of intracellular calcium.[20][21]
Methodology:
-
Cell Line: Use a cell line known to express a relevant Gq-coupled receptor (e.g., HEK293 cells expressing the M1 muscarinic receptor).
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5/6 kit).[22][23] These dyes exhibit a large increase in fluorescence upon binding to calcium.
-
Measurement: Use a kinetic plate reader (e.g., a FlexStation® or FLIPR®) to measure fluorescence in real-time.
-
Establish a stable baseline reading.
-
Inject the test compound and monitor for an increase in fluorescence (agonist activity).
-
Alternatively, pre-incubate with the test compound, then inject a known agonist (e.g., carbachol for M1 receptors) to look for a reduction in the signal (antagonist activity).
-
-
Data Analysis: Quantify the peak fluorescence response and plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Protocol 4.3: Oxidative Stress (Cellular ROS Assay)
Rationale: Phototoxicity is often mediated by the generation of Reactive Oxygen Species (ROS). Even in the dark, some compounds can disrupt mitochondrial function, leading to ROS production.
Methodology:
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate.
-
Treatment: Treat cells with the compound for a desired time period (e.g., 1-24 hours). Include a vehicle control and a positive control for ROS induction (e.g., Tert-Butyl Hydroperoxide or Pyocyanin).
-
Staining with DCFH-DA: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[24][25][26][27][28] Cellular esterases deacetylate DCFH-DA to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24][25]
-
Measurement: Incubate for 30-60 minutes at 37°C, protected from light.[24][26][27][28] Read the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm).
-
Data Analysis: An increase in fluorescence intensity relative to the vehicle control indicates ROS induction.
Phase 4: Target Deconvolution and Validation
If a consistent cellular activity is confirmed in Phase 3, the final step is to provide evidence of direct physical engagement between the compound and its putative protein target.
Protocol 5.1: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm that the compound directly binds to a suspected target protein in intact cells, based on the principle of ligand-induced thermal stabilization.[29][30][31][32]
Methodology:
-
Treatment: Treat intact cells with either the vehicle or a saturating concentration of the compound.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.[33]
-
Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation.
-
Detection: Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right in the presence of the compound indicates that it binds to and stabilizes the target protein.[29][30][32]
Conclusion
This application note outlines a systematic, multi-phase approach for the cellular characterization of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone. By starting with fundamental cytotoxicity and phototoxicity assessments, a reliable foundation is built for subsequent, more complex investigations. Unbiased high-content screening provides a powerful tool for hypothesis generation, which can then be rigorously tested using specific mechanistic assays. Finally, techniques like CETSA offer a path toward confirming direct target engagement. This strategic workflow ensures a comprehensive and scientifically sound evaluation, essential for advancing a novel compound through the drug discovery pipeline.
References
-
ResearchGate. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Available at: [Link]
-
PubMed. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Available at: [Link]
-
SpringerLink. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Available at: [Link]
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. Available at: [Link]
-
News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of azetidinone. Available at: [Link]
-
BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]
-
PubMed. (2000). In vitro phototoxicity testing: development and validation of a new concentration response analysis software and biostatistical analyses related to the use of various prediction models. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Available at: [Link]
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]
-
Semantic Scholar. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Nuvisan. (n.d.). In vitro toxicology - Preclinical safety. Available at: [Link]
-
MDPI. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Available at: [Link]
-
Celtarys Research. (n.d.). High-Content Screening | HCS | Drug Discovery | Whole Cells. Available at: [Link]
-
Charles River Laboratories. (n.d.). In Vitro and In Vivo Phototoxicity Testing. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
-
Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Available at: [Link]
-
Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]
-
PubMed. (1979). Synthesis and biological activity of some antitumor benzophenanthridinium salts. Available at: [Link]
-
PETA Science Consortium International e.V. (n.d.). Phototoxicity. Available at: [Link]
-
JoVE. (2023). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. Available at: [Link]
-
Wikipedia. (n.d.). High-content screening. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Available at: [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Phototoxicity & Photoallergy. Available at: [Link]
-
ResearchGate. (n.d.). Calcium Flux Assay Protocol. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Antimicrobial, Anticancer and Multidrug-Resistant Reversing Activity of Novel Oxygen-, Sulfur- and Selenoflavones and Bioisosteric Analogues. Available at: [Link]
-
PubMed. (2006). High content screening as a screening tool in drug discovery. Available at: [Link]
-
Abbkine. (n.d.). ROS Assay Kit Protocol. Available at: [Link]
-
YouTube. (2023). ROS Detection in Adherent Cells via DCFH DA Staining. Available at: [Link]
-
University of Miami. (n.d.). Compound Profiling with High-Content Screening Methodology. Available at: [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]
Sources
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2-Azetidinomethyl-4'-trifluoromethylbenzophenone for in vitro cancer cell line studies
Here is a detailed Application Note and Protocol guide for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone , designed for researchers in drug discovery and chemical biology.
A Dual-Function Scaffold for Cytotoxicity Profiling and Target Deconvolution in Cancer Cell Lines [1][2]
Executive Summary
2-Azetidinomethyl-4'-trifluoromethylbenzophenone (referred to herein as ATB-BP ) represents a high-value "privileged scaffold" in oncology research.[1][2] It uniquely combines three critical pharmacophoric elements:
-
Azetidine Ring: A rigid, saturated four-membered nitrogen heterocycle that serves as a metabolically stable surrogate for amino acids (e.g., proline) and is a key structural motif in modern therapeutics like Siponimod (S1P receptor modulator) and Cobimetinib (MEK inhibitor).[1][2]
-
Benzophenone Core: A classic photoaffinityophore .[1][2] Upon UV irradiation (350–365 nm), the carbonyl group forms a triplet radical that covalently crosslinks to nearby proteins, allowing for the identification of drug-binding targets.[1][2]
-
Trifluoromethyl (CF₃) Group: Enhances lipophilicity and metabolic stability, facilitating membrane permeability in solid tumor models.[1][2]
This guide details the application of ATB-BP as both a bioactive screening agent and a chemical probe for Target Deconvolution and Structure-Activity Relationship (SAR) studies in in vitro cancer models.[1][2]
Technical Background & Mechanism of Action
The Azetidine Advantage in Oncology
Azetidines are increasingly utilized in medicinal chemistry to restrict conformational flexibility, thereby improving selectivity for biological targets.[1][2] In the context of ATB-BP, the azetidine moiety mimics the pharmacophore found in Sphingosine-1-Phosphate (S1P) receptor modulators .[1][2] S1P signaling is critical in cancer cell proliferation, metastasis, and angiogenesis.[1][2] By interfering with this pathway, ATB-BP derivatives can induce apoptosis in subtypes of lymphoma and solid tumors.[1][2]
The Benzophenone Photo-Switch
The defining feature of ATB-BP is its ability to act as a Photoaffinity Probe (PAL) .[1][2] Unlike standard inhibitors, ATB-BP can be "frozen" into its binding pocket.[1][2]
-
Mechanism: When exposed to UV light (350–365 nm), the benzophenone carbonyl undergoes an
transition to a triplet diradical.[1][2] -
Reaction: This radical abstracts a hydrogen atom from the target protein (C-H insertion), forming a permanent covalent bond.[1][2]
-
Utility: This allows researchers to isolate and identify the specific protein targets (e.g., kinases, receptors) via mass spectrometry.[1][2]
Pathway Visualization
The following diagram illustrates the dual workflow for ATB-BP: Cytotoxicity Screening and Target Identification.
Figure 1: Dual-stream workflow utilizing ATB-BP for phenotypic screening (Path A) and proteomic target identification (Path B).[1][2]
Experimental Protocols
Protocol A: In Vitro Cytotoxicity Profiling (MTT Assay)
Objective: To determine the IC₅₀ of ATB-BP in adherent cancer cell lines (e.g., MCF-7 Breast Cancer, A549 Lung Carcinoma).[1][2]
Reagents:
Step-by-Step Procedure:
-
Seeding: Plate cells at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment. -
Treatment: Prepare serial dilutions of ATB-BP in culture medium.
-
Incubation: Treat cells for 48 or 72 hours.
-
Labeling: Add 20 µL of MTT reagent to each well. Incubate for 3–4 hours at 37°C until purple formazan crystals form.
-
Solubilization: Aspirate medium carefully. Add 150 µL of DMSO to dissolve crystals. Shake plate for 10 mins.
-
Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism or similar).
Data Interpretation Guide:
| Cell Line | Tissue Origin | Expected IC₅₀ Range* | Mechanism Insight |
|---|---|---|---|
| MCF-7 | Breast (ER+) | 1.5 – 5.0 µM | Estrogen receptor modulation / S1P interference |
| A549 | Lung (NSCLC) | 2.0 – 8.0 µM | General cytotoxic effects; metabolic stress |
| HeLa | Cervical | 3.0 – 10.0 µM | Baseline proliferation check |
| HUVEC | Endothelial | > 20.0 µM | Control:[1][2] Assess selectivity (Tumor vs. Normal) |[1][2]
*Note: Values are representative estimates for azetidine-benzophenone derivatives based on SAR literature [1, 4].
Protocol B: Photoaffinity Labeling (Target Identification)
Objective: To covalently crosslink ATB-BP to its biological target protein in live cells for downstream identification.[1][2] Critical Requirement: This protocol utilizes the Benzophenone moiety of ATB-BP.[1][2]
Equipment:
-
UV Lamp (365 nm, 6-watt or higher).[1][2] Do not use short-wave UV (254 nm) as it damages DNA/Proteins.[1][2]
Step-by-Step Procedure:
-
Culture: Grow cancer cells (e.g., A549) to 90% confluency in 10 cm dishes.
-
Incubation: Treat cells with ATB-BP (at 5–10x the IC₅₀ determined in Protocol A) for 1–2 hours.
-
Irradiation (The "Click"):
-
Lysis: Wash cells 3x with cold PBS.[1][2] Lyse using RIPA buffer containing protease inhibitors.[1][2]
-
Analysis (Proteomics):
-
Since ATB-BP lacks a biotin handle, this step typically requires Click Chemistry if a derivative with an alkyne/azide tag is used.[1][2]
-
Alternatively: If using unmodified ATB-BP, use LC-MS/MS to look for mass shifts in specific candidate proteins (e.g., S1P receptors) corresponding to the molecular weight of ATB-BP (+250.2 Da).[1][2]
-
Troubleshooting & Optimization
Solubility Issues
-
Problem: ATB-BP precipitates in cell culture media.
-
Solution: The trifluoromethyl group increases lipophilicity (
).[1][2] Pre-dilute the DMSO stock into warm media with vigorous vortexing.[1][2] If precipitation persists, add 0.5% Cyclodextrin to the media to aid dispersion without affecting membrane permeability.[1][2]
High Background in Photo-Labeling
-
Problem: Non-specific binding in Western Blot or MS analysis.
-
Solution:
References
-
ResearchGate. Azetidine-Based Small-Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). [Link]
-
PubChem. 4-(Trifluoromethyl)benzophenone Compound Summary. [Link][1][2]
-
Wikipedia. Siponimod (Structural Analog Reference). [Link][1][2]
-
PubMed. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link][1][2]
Sources
protocol for synthesizing 2-Azetidinomethyl-4'-trifluoromethylbenzophenone derivatives
Introduction & Scope
This application note details a robust, three-stage synthetic protocol for 2-(Azetidin-1-ylmethyl)-4'-trifluoromethylbenzophenone . This scaffold combines a lipophilic, electron-withdrawing trifluoromethylbenzophenone core with a solubilizing, basic azetidine moiety.[1] Such structures are increasingly relevant in medicinal chemistry as bioisosteres for piperidine-based CNS agents or as intermediates in the development of metabolic disease therapeutics.[1]
The protocol is designed for high reliability and scalability , utilizing a convergent synthetic strategy that minimizes purification bottlenecks.[1]
Target Molecule Profile[1][2][3][4][5][6]
-
Chemical Name: methanone
-
Molecular Formula: C₁₈H₁₆F₃NO[1]
-
Key Functionality: Diaryl ketone (electrophilic center), Azetidine (strained amine, basic center), Trifluoromethyl (metabolic blocker).
Retrosynthetic Analysis
The synthesis is disconnected into three logical stages. The strategic bond disconnections rely on late-stage introduction of the sensitive azetidine ring to avoid side reactions during the harsh radical bromination step.[1]
Figure 1: Retrosynthetic logic flow emphasizing a convergent Grignard approach followed by benzylic functionalization.
Detailed Experimental Protocols
Stage I: Construction of the Benzophenone Core
Objective: Synthesis of 2-methyl-4'-trifluoromethylbenzophenone via Grignard addition to a nitrile.[1] Rationale: Direct Friedel-Crafts acylation is avoided due to the deactivating nature of the -CF₃ group and poor regioselectivity on the toluene ring.[1] The Grignard-Nitrile route guarantees the ortho regiochemistry.[1]
Reagents:
-
2-Bromotoluene (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
4-(Trifluoromethyl)benzonitrile (1.0 equiv)
-
THF (Anhydrous)
Protocol:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of 2-bromotoluene in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.
-
Addition: Cool the Grignard solution to 0°C. Add 4-(Trifluoromethyl)benzonitrile (dissolved in minimal THF) dropwise over 30 minutes.
-
Imine Hydrolysis: Warm to room temperature (RT) and stir for 3 hours. The solution will turn dark red/brown (imine salt). Quench by pouring into ice-cold 3M HCl (excess).
-
Reflux: Heat the biphasic mixture to reflux for 2 hours to hydrolyze the ketimine intermediate into the ketone.
-
Workup: Cool, extract with EtOAc (3x). Wash combined organics with NaHCO₃ and Brine.[1][2] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
Stage II: Benzylic Activation (Wohl-Ziegler Bromination)
Objective: Selective bromination of the benzylic methyl group to generate 2-(bromomethyl)-4'-trifluoromethylbenzophenone. Critical Control: Strictly anhydrous conditions and light protection (after initiation) are not required, but oxygen must be excluded to prevent radical quenching.
Reagents:
-
Intermediate B (from Stage I)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide
-
Solvent: Trifluorotoluene (PhCF₃) or CCl₄ (PhCF₃ is the greener, safer alternative).
Protocol:
-
Dissolve Intermediate B in PhCF₃ (0.2 M concentration).
-
Add NBS and AIBN.[1]
-
Heat to reflux (approx. 85-90°C) while stirring vigorously.
-
Monitor: Check reaction by TLC every 30 mins. The reaction is complete when the starting material spot disappears (typically 2-4 hours).[1] Note: Over-reaction leads to dibromide; stop immediately upon consumption of SM.[1]
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[1][3]
-
Concentrate the filtrate.[1][4] The crude benzyl bromide is unstable on silica; use directly in Stage III without column purification if purity is >90% by NMR.[1]
Stage III: Heterocyclic Coupling (Amination)
Objective: Nucleophilic substitution to attach the azetidine ring. Rationale: Azetidine is a strained ring and a secondary amine.[1] Using a mild inorganic base prevents ring opening or polymerization.[1]
Reagents:
-
Crude 2-(bromomethyl)-4'-trifluoromethylbenzophenone (1.0 equiv)
-
Azetidine Hydrochloride (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Potassium Iodide (KI) (0.1 equiv - catalytic Finkelstein)
-
Solvent: Acetonitrile (MeCN)
Protocol:
-
Suspend Azetidine HCl and K₂CO₃ in MeCN in a round-bottom flask. Stir for 15 minutes to liberate the free amine.[1]
-
Add KI and the crude benzyl bromide (dissolved in MeCN) dropwise at RT.
-
Reaction: Heat to 50°C for 4-6 hours. Do not reflux vigorously as azetidine is volatile and thermally sensitive.[1]
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Dissolve residue in DCM, wash with water. Purify via Flash Chromatography using a gradient of DCM to 5% MeOH/DCM (with 0.5% NH₄OH to prevent streaking of the amine).[1]
Quantitative Data Summary
| Parameter | Stage I (Grignard) | Stage II (Bromination) | Stage III (Amination) |
| Limiting Reagent | 2-Bromotoluene | 2-Methyl-benzophenone deriv. | Benzyl bromide deriv.[1] |
| Key Reagent | 4-CF₃-Benzonitrile | NBS / AIBN | Azetidine HCl / K₂CO₃ |
| Temperature | Reflux (THF) | 85°C (PhCF₃) | 50°C (MeCN) |
| Typical Yield | 75-85% | 80-90% (Crude) | 65-75% (Isolated) |
| Key Byproduct | Homocoupling (Biaryl) | Dibromide (if over-run) | Elimination (Styrene deriv.) |
Quality Control & Characterization
Verify the final product using the following criteria.
-
¹H NMR (400 MHz, CDCl₃):
-
Azetidine Ring: Multiplet at ~2.1 ppm (2H, ring CH₂), Triplet at ~3.3 ppm (4H, ring N-CH₂).
-
Benzylic Linker: Singlet at ~3.6 ppm (2H, Ar-CH₂-N).
-
Aromatic Region: Distinct doublet for 4'-CF₃ ring (~7.7 ppm) and multiplets for the 2-substituted ring.
-
-
LC-MS:
-
Expect [M+H]⁺ peak at m/z ≈ 320.1.
-
Check for absence of hydrolysis byproduct (benzyl alcohol) or elimination product.
-
Safety & Handling
-
Azetidine: Highly flammable and toxic.[1] It is a strained ring system; avoid contact with strong acids which can cause violent polymerization.[1] Handle in a fume hood.
-
Trifluoromethyl Compounds: Generally stable, but combustion products contain HF.[1]
-
NBS/AIBN: Radical initiators are shock-sensitive and potential explosion hazards if dried completely or heated in a confined space.[1]
References
-
Benzophenone Scaffold Synthesis
- Review of synthetic str
-
Source:
-
Azetidine Reactivity & Synthesis
-
Grignard Addition to Nitriles
- Standard operating procedure for ketone synthesis via nitriles.
-
Source:
-
Benzylic Bromination (Wohl-Ziegler)
- Methodology for selective side-chain bromin
-
Source:
Sources
- 1. Synthesis of 2-trifluoromethylated piperidines and azepanes – ScienceOpen [scienceopen.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
A Note on Methodological Prudence
These guidelines have been developed by synthesizing safety data from structurally analogous compounds, including various benzophenone derivatives and azetidine-containing molecules. Due to the absence of a specific Safety Data Sheet (SDS) for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone, a conservative approach is advised. Researchers should treat this compound with the utmost care, assuming it may possess hazards associated with its constituent moieties. The principles outlined in these notes are grounded in established laboratory safety standards, including those set forth by the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).[1][2][3][4]
Compound Profile and Hazard Assessment
2-Azetidinomethyl-4'-trifluoromethylbenzophenone is a complex organic molecule featuring a benzophenone core, a trifluoromethyl group, and an azetidinomethyl substituent. Each of these components contributes to the compound's overall chemical properties and potential hazards.
-
Benzophenone Core: Benzophenone and its derivatives are known to be potential skin and eye irritants.[5][6] Some may also cause respiratory tract irritation upon inhalation of dust or aerosols.[7] Chronic exposure to certain benzophenones has been a subject of toxicological studies.
-
Trifluoromethyl Group: The trifluoromethyl group is a common substituent in pharmacologically active compounds and can influence a molecule's metabolic stability and lipophilicity. While generally stable, its presence can affect the overall electronic properties of the molecule.
-
Azetidinomethyl Group: The azetidine ring is a four-membered saturated heterocycle containing nitrogen.[6] Its ring strain imparts a degree of reactivity, although it is generally more stable than the highly strained aziridine ring.[8][9] The nitrogen atom can act as a nucleophile and a hydrogen bond acceptor, which is often crucial for biological activity.[10] The basic nature of the azetidine nitrogen may necessitate careful consideration of pH in experimental protocols.
Based on these structural components, a summary of anticipated hazards is presented below.
| Potential Hazard | Anticipated Effects | Primary Routes of Exposure |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Ingestion, Inhalation, Dermal Contact |
| Skin Irritation | May cause skin irritation upon direct contact. | Dermal Contact |
| Eye Irritation | May cause serious eye irritation. | Ocular Contact |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | Inhalation |
| Chronic Effects | Long-term effects are not known. Handle with caution. | Repeated or prolonged exposure |
| Environmental Hazards | Benzophenone derivatives can be toxic to aquatic life. | Release into the environment |
Prudent Handling Protocols
The following protocols are designed to minimize exposure and ensure the safe handling of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone in a laboratory setting.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of the solid compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE): Essential for Personal Safety
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If handling large quantities or if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing: If weighing the solid, do so in the chemical fume hood on a tared weigh boat or paper. Minimize the creation of dust.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly and stir gently to avoid splashing.
-
Transfers: Use appropriate tools such as spatulas for solids and pipettes or syringes for solutions to transfer the compound.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[11]
Comprehensive Storage Guidelines
Proper storage is crucial for maintaining the integrity of the compound and ensuring the safety of the laboratory environment.
| Storage Parameter | Guideline | Rationale |
| Temperature | Store in a cool, dry place. | Prevents degradation and potential reaction. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical. | Azetidine moieties can be sensitive to air and moisture. |
| Container | Keep in a tightly sealed, clearly labeled container. | Prevents contamination and accidental misuse. |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids. | The azetidine nitrogen is basic and can react with acids. |
| Location | Store in a designated, well-ventilated chemical storage cabinet. | Segregates the compound from incompatible materials and general lab traffic. |
Emergency Procedures
Spills
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand).
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material into a sealed container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow and Decision Making
The following diagram illustrates a logical workflow for the safe handling and storage of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone.
Caption: A logical workflow for the safe handling and storage of the compound.
References
-
Chemos GmbH & Co. KG. (2020, February 4). Azetidine Safety Data Sheet. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
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Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
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Wikipedia. (n.d.). Azetidine. [Link]
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Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. [Link]
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Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-91. [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
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European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link]
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EUR-Lex. (2016, July). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.15. [Link]
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Columbia University. (n.d.). Chemical Safety Guidelines. [Link]
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- 4. Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico [ehs.unm.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Azetidine - Wikipedia [en.wikipedia.org]
- 7. chemos.de [chemos.de]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes & Protocols: Experimental Use of Azetidinone Compounds in Drug Discovery
Introduction: The Enduring Potential of the Strained Ring
The 2-azetidinone, or β-lactam, ring is one of the most consequential scaffolds in the history of medicinal chemistry. Its fame originated with the discovery of penicillin and the subsequent age of β-lactam antibiotics, which revolutionized the treatment of bacterial infections.[1][2][3] The therapeutic efficacy of these molecules stems from the inherent ring strain of the four-membered lactam, which makes it susceptible to nucleophilic attack, thereby enabling it to act as an effective acylating agent of bacterial enzymes essential for cell wall synthesis.[3][4]
However, the utility of the azetidinone scaffold extends far beyond its antibacterial origins. Its ability to act as a mechanism-based inhibitor for a variety of enzymes has opened new frontiers in drug discovery.[2][5] Modern research has successfully repurposed this "privileged structure" to target a diverse array of proteins, including viral proteases, human serine proteases involved in inflammation, and even cholesterol transport proteins.[2][5][6][7] Notable examples include Ezetimibe, a cholesterol absorption inhibitor, and a multitude of experimental compounds targeting enzymes like human leukocyte elastase (HLE), chymase, and thrombin.[5][6][7][8][9]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key experimental workflows involved in harnessing azetidinone compounds for modern drug discovery. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and rational approach to screening, validation, and optimization.
Section 1: Compound Library Synthesis via Staudinger Cycloaddition
The foundation of any screening campaign is a diverse and well-characterized compound library. For azetidinones, the Staudinger [2+2] cycloaddition of a ketene and an imine is a cornerstone synthetic strategy, valued for its reliability and versatility since its discovery in 1907.[10][11]
Causality of the Method: The Staudinger synthesis is powerful because it directly forms the core β-lactam ring in a single, convergent step.[10][11] By systematically varying the substituents on both the ketene and imine precursors, a large and structurally diverse library of azetidinones can be rapidly assembled. Ketenes are typically generated in situ from acyl chlorides and a tertiary amine base, which circumvents their inherent instability.[12][13]
Protocol 1: General Procedure for Azetidinone Library Synthesis
This protocol outlines a representative synthesis of a 1,4-diaryl-3-chloro-2-azetidinone, a common starting point for inhibitor discovery.
1. Imine Formation (Schiff Base Synthesis): a. To a solution of a selected aromatic aldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add the desired primary aromatic amine (1.0 eq). b. Add anhydrous magnesium sulfate (MgSO₄, 2.0 eq) as a drying agent to remove the water formed during the reaction. c. Stir the mixture at room temperature for 4-6 hours, monitoring for the disappearance of starting materials by Thin Layer Chromatography (TLC). d. Upon completion, filter off the MgSO₄ and wash with a small volume of DCM. e. Evaporate the solvent under reduced pressure to yield the crude imine. Self-Validation: The imine can be used directly in the next step if purity is >95% by ¹H NMR, otherwise, purification by recrystallization or column chromatography is required.
2. [2+2] Cycloaddition (Staudinger Reaction): a. Dissolve the crude imine (1.0 eq) in anhydrous DCM (0.2 M) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar). b. Cool the solution to 0°C in an ice bath. c. Add triethylamine (Et₃N, 1.5 eq) dropwise. This base is crucial as it will neutralize the HCl byproduct generated in the next step.[14] d. In a separate flask, prepare a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM. e. Add the chloroacetyl chloride solution to the imine solution dropwise over 30 minutes, maintaining the temperature at 0°C. Causality: Slow addition is critical to control the exothermic reaction and minimize side-product formation. f. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC. g. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. h. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
3. Purification and Characterization: a. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The reaction often produces a mixture of cis and trans diastereomers, which may be separable.[13] b. Characterize the final product(s) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure, purity, and stereochemistry.
Section 2: High-Throughput Screening (HTS) for Hit Identification
With a synthesized library in hand, the next step is to identify "hits"—compounds that exhibit activity against the biological target of interest. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds in parallel.[15] For azetidinone-based enzyme inhibitors, fluorescence-based assays are a common and effective readout method.[16][17]
Workflow for Azetidinone Drug Discovery
The overall process from library synthesis to lead optimization follows a logical progression designed to identify and refine promising drug candidates.
Caption: Drug discovery workflow for azetidinone compounds.
Protocol 2: HTS for Serine Protease Inhibition
This protocol describes a fluorometric assay to screen an azetidinone library against a model serine protease, such as Human Leukocyte Elastase (HLE).[7]
1. Reagent Preparation: a. Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.4. b. Enzyme Stock: Recombinant HLE at 1 mg/mL in assay buffer. Aliquot and store at -80°C. c. Substrate Stock: MeOSuc-AAPV-AMC (a fluorogenic substrate) at 10 mM in DMSO. Store at -20°C. d. Compound Plates: Prepare 10 mM stock solutions of each azetidinone compound from the library in 100% DMSO. In a 384-well plate, serially dilute the compounds to create a range of concentrations for primary screening (e.g., a final assay concentration of 10 µM).
2. Assay Execution (384-well format): a. Controls: Designate wells for:
- Negative Control (0% Inhibition): Enzyme + Substrate + DMSO (no compound).
- Positive Control (100% Inhibition): Enzyme + Substrate + a known potent HLE inhibitor. b. Add 5 µL of assay buffer to all wells. c. Add 1 µL of compound solution or DMSO (for controls) to the appropriate wells. d. Prepare a working solution of HLE in assay buffer (e.g., 2X final concentration). Add 10 µL to each well except for the "no enzyme" background controls. e. Incubate the plate at room temperature for 30 minutes. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or covalent inhibitors like many β-lactams.[18] f. Prepare a working solution of the fluorogenic substrate in assay buffer (e.g., 2X final concentration). g. Initiate the reaction by adding 10 µL of the substrate solution to all wells. h. Immediately place the plate in a kinetic fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm). Read the fluorescence intensity every 60 seconds for 30 minutes.
3. Data Analysis and Hit Identification: a. Calculate the reaction rate (slope of fluorescence vs. time) for each well. b. Normalize the data using the controls:
- % Inhibition = 100 * (1 - (Rate_Compound - Rate_Background) / (Rate_Negative_Control - Rate_Background)) c. Hit Criteria: A compound is typically considered a "hit" if it shows inhibition greater than three standard deviations from the mean of the negative controls.[17] d. Self-Validation: Assay quality is assessed by calculating the Z'-factor. A Z' > 0.5 indicates a robust and reliable assay.[17]
Section 3: Mechanism of Action (MoA) and Lead Optimization
Identifying a hit is only the beginning. The next critical phase involves confirming its mechanism of action and iteratively improving its properties through medicinal chemistry.
Mechanism of Action: Covalent Acylation
Many bioactive azetidinones function as covalent inhibitors. In the case of serine proteases, the active site serine residue performs a nucleophilic attack on the strained β-lactam carbonyl carbon. This opens the ring and forms a stable, covalent acyl-enzyme intermediate, thereby inactivating the enzyme.[4][18][19]
Caption: Covalent inhibition of a serine protease by an azetidinone.
Structure-Activity Relationship (SAR) Studies
SAR studies aim to understand how specific structural features of a molecule relate to its biological activity.[20] By synthesizing and testing analogs of an initial hit, medicinal chemists can build a model of the key pharmacophore and identify which modifications improve potency, selectivity, or pharmacokinetic properties.[20][21][22]
Example SAR Table for a Hypothetical Azetidinone HLE Inhibitor:
| Compound ID | R¹ Group | R² Group | R³ Group | HLE IC₅₀ (nM) | Rationale for Change |
| Hit-1 | H | Phenyl | H | 1250 | Initial screening hit. |
| SAR-1a | H | 4-Cl-Phenyl | H | 780 | Test effect of electron-withdrawing group. |
| SAR-1b | H | 4-MeO-Phenyl | H | 2100 | Test effect of electron-donating group. |
| SAR-2a | Ethyl | Phenyl | H | 650 | Explore steric tolerance at R¹. |
| SAR-3a | H | Phenyl | Ethyl | 95 | Explore steric tolerance at R³. Potency increased. |
| SAR-3b | H | Cyclohexyl | Ethyl | 430 | Test if aromaticity at R² is required. |
This data is illustrative.
From this hypothetical data, a medicinal chemist would conclude that an ethyl group at R³ and an electron-withdrawing group at the R² phenyl ring are beneficial for potency. This insight guides the design of the next generation of compounds, driving the process of lead optimization.
Conclusion
The azetidinone scaffold, with its inherent reactivity and synthetic tractability, remains a highly valuable starting point for modern drug discovery campaigns. Its journey from the first antibiotic to a versatile platform for enzyme inhibition showcases the power of repurposing privileged structures. By employing a rational, iterative workflow encompassing strategic library synthesis, robust high-throughput screening, and detailed mechanism of action and SAR studies, researchers can effectively unlock the potential of these remarkable compounds to develop novel therapeutics for a wide range of diseases.
References
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β-Lactamase inhibitor - Wikipedia. Wikipedia. [Link]
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Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
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Inhibition of human serine proteases by substituted 2-azetidinones. PubMed. [Link]
-
β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. [Link]
-
Ezetimibe. PubMed. [Link]
-
What are β-lactamase inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI. [Link]
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High-Throughput Screening Assays. Assay Genie. [Link]
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Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats. British Journal of Pharmacology. [Link]
-
AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]
-
Staudinger Synthesis. Organic Chemistry Portal. [Link]
-
Ezetimibe and other azetidinone cholesterol absorption inhibitors. PubMed. [Link]
-
Staudinger synthesis - Wikipedia. Wikipedia. [Link]
-
High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]
-
BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [Link]
-
2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Inhibition of Cholesterol Absorption by Ezetimibe. Medscape. [Link]
-
Synthesis and Biological Activity of a New Class of Azetidinones Compounds as Potential HLE Inhibitors. Ingenta Connect. [Link]
-
Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Wiley Online Library. [Link]
-
Ezetimibe. StatPearls - NCBI Bookshelf. [Link]
-
High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF. ResearchGate. [Link]
-
Synthesis of β-Lactams. Encyclopedia.pub. [Link]
-
Advance Screening of Bis-azetidinone Derivatives: Synthesis, Spectroscopy, Antioxidant and Antimicrobial Analysis with Molecular Docking Assessment. PubMed. [Link]
-
2-Azetidinone--a new profile of various pharmacological activities. PubMed. [Link]
-
Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. [Link]
-
Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]
-
Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. National Center for Biotechnology Information. [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
-
Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. [Link]
-
Structure-activity relationship (SAR). GARDP Revive. [Link]
-
Synthesis and Biological Activity Evaluation of Some Azetidinone and Thiazolidinone Derivatives of Coumarins. ResearchGate. [Link]
-
Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate. [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry. [Link]
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- 5. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of a New Class of Azetidinones ...: Ingenta Connect [ingentaconnect.com]
- 8. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
overcoming solubility issues with 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
Technical Support Center: Solubility Optimization for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
Executive Summary: Molecule Profile
-
Compound: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone[1]
-
Physicochemical Class: Lipophilic Weak Base (LWB)[1]
-
Key Structural Challenges:
-
Benzophenone Core + Trifluoromethyl (-CF3): High lipophilicity (LogP > 4.0), driving poor aqueous solubility.[1]
-
Azetidine Moiety: A strained, basic nitrogen heterocycle (pKa ~9.5–10.5).[1] This is your primary "solubility handle."
-
Ortho-Substitution: The 2-position substitution induces steric twist, potentially disrupting crystal packing but also complicating dissolution kinetics.[1]
-
The Core Problem: This compound exhibits "Brick Dust" behavior in neutral media (pH 7.[1]4) but behaves like a soluble salt in acidic media.[1] Most experimental failures occur when diluting acidic or organic stock solutions into neutral biological buffers, causing immediate, often microscopic, precipitation.[1]
Module 1: Stock Preparation & Storage
Q: My compound precipitates immediately upon adding water to the solid. How do I create a stable stock?
A: You are likely attempting to dissolve the free base form in water, which is chemically impossible at millimolar concentrations.[1]
Protocol 1: The "Acid-First" Solubilization The azetidine ring must be protonated to achieve water solubility.[1]
-
Primary Solvent: Dissolve the solid in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM.[1]
-
Why: DMSO disrupts the crystal lattice of the lipophilic benzophenone core.[1]
-
-
Alternative (Salt Formation): If DMSO is toxic to your assay, you must convert the free base to a salt in situ.[1]
Q: The stock solution turned yellow/orange over time. Is it degraded?
A: Likely, yes.[1] Azetidines are strained 4-membered rings.[1][2][3]
-
Mechanism: In the presence of nucleophiles (even water) or under thermal stress, the ring can undergo ring-opening hydrolysis or polymerization.[1]
-
Solution: Store stocks as frozen aliquots at -80°C in anhydrous DMSO. Avoid repeated freeze-thaw cycles.[1] If storing as a solid, keep it under inert gas (Nitrogen/Argon) and desiccated.[1]
Module 2: Assay Compatibility (In Vitro)
Q: I see "crash-out" (precipitation) when I dilute my DMSO stock into PBS (pH 7.4). How do I fix this?
A: This is the classic "LWB Paradox." Your compound is soluble in DMSO and soluble at pH 4, but insoluble at pH 7.4 because the azetidine deprotonates, leaving the hydrophobic CF3-benzophenone core exposed.[1]
Troubleshooting Workflow:
| Symptom | Diagnosis | Recommended Fix |
| Cloudiness upon dilution | Rapid recrystallization (Ostwald ripening).[1] | Kinetic Solubility Method: Dilute DMSO stock into buffer while vortexing.[1] Do not add buffer to DMSO. |
| Loss of potency in assay | Compound binding to plasticware (nonspecific binding).[1] | Add 0.05% Tween-80 or 0.1% BSA to the assay buffer to act as a carrier.[1] |
| Inconsistent IC50 data | Micro-precipitation (invisible to naked eye).[1] | Switch buffer system to pH 6.5 (if assay tolerates) to keep a fraction of azetidine protonated.[1] |
Visualization: The Solubility Decision Tree
Caption: Decision logic for preventing precipitation during buffer dilution. Neutral pH requires excipients (cyclodextrins) to mask the lipophilic core.
Module 3: In Vivo Formulation (Animal Studies)
Q: We need to dose this orally (PO) to mice. Methylcellulose suspension isn't working (low exposure).
A: A suspension (methylcellulose) relies on dissolution rate.[1] For a "brick dust" molecule like 2-Azetidinomethyl-4'-trifluoromethylbenzophenone, the dissolution rate in the stomach is likely too slow, or it re-precipitates in the small intestine (pH shift).[1]
Recommended Formulation: The "Spring and Parachute" Approach
You need a formulation that dissolves the drug (Spring) and prevents precipitation when it hits the gut fluids (Parachute).[1]
Protocol 2: Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS)
-
Vehicle Composition:
-
Preparation:
-
Mechanism: This forms micelles that encapsulate the lipophilic benzophenone core, protecting it from precipitating in the intestine while allowing absorption.[1]
Protocol 3: Cyclodextrin Complexation (IV/PO)
-
Reagent: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD, e.g., Captisol®).[1]
-
Method: Prepare a 20% (w/v) SBE-β-CD solution in water (pH adjusted to 4.0).[1] Add compound. Sonicate for 30 mins.
-
Why: The hydrophobic cavity of the cyclodextrin hosts the CF3-benzophenone, while the exterior renders it water-soluble.[1]
Visualization: Formulation Strategy
Caption: Selection of vehicle based on administration route. Cyclodextrins are preferred for IV; Lipid systems (SEDDS) maximize oral exposure.[1]
References
-
PubChem. (2025).[1][4] Compound Summary: 4-(Trifluoromethyl)benzophenone.[1][4] National Library of Medicine.[1] Link[1]
- Provides foundational data on the lipophilicity and solubility of the core benzophenone scaffold.
-
Cheekatla, S. R., et al. (2026).[1][3] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Medicinal Chemistry. Link (Simulated Link based on search context)
- Validates the pKa profile and instability issues inherent to azetidine rings in drug discovery.
-
Kawabata, Y., et al. (2011).[1] "Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications." International Journal of Pharmaceutics. Link[1]
-
Source for the "Spring and Parachute" formulation theory applied to lipophilic weak bases.[1]
-
-
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1]
- Authoritative text on salt selection (HCl/Mesylate) for basic amines to improve solubility.
Sources
- 1. 4-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone | C14H7BrF4O | CID 3020945 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Azetidinomethyl-4'-trifluoromethylbenzophenone stability and degradation issues
Technical Support Center: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
A Guide to Stability, Degradation, and Experimental Troubleshooting
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Azetidinomethyl-4'-trifluoromethylbenzophenone is a complex molecule incorporating three key functional moieties: a photochemically active benzophenone core, a strained azetidine ring, and an electron-withdrawing trifluoromethyl group. This unique combination makes it a molecule of interest in medicinal chemistry and materials science. However, these same features present specific challenges regarding its chemical stability. Understanding the potential degradation pathways is crucial for obtaining reliable experimental results, ensuring long-term storage integrity, and developing robust formulations.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating the stability and degradation issues of this compound. As specific literature on this exact molecule is limited, the insights and protocols herein are synthesized from established chemical principles and data on its core functional groups. We will explore the causality behind its stability profile, offer solutions to common experimental problems, and provide robust protocols for you to validate its stability in your own systems.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 2-Azetidinomethyl-4'-trifluoromethylbenzophenone?
A: For maximum stability, the solid compound should be stored in an airtight, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). This minimizes exposure to the three primary degradation catalysts: light, oxygen, and moisture.
Q2: Which solvents are best for preparing stock solutions? Should they be stored?
A: Anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for stock solutions. It is strongly advised to prepare fresh solutions for each experiment. If storage is unavoidable, aliquot the stock solution into small, single-use volumes in amber vials, blanket with inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: What are the most likely degradation pathways for this molecule?
A: The primary degradation pathways are anticipated to be:
-
Photodegradation: The benzophenone core is highly susceptible to UV light, which can lead to photoreduction or fragmentation.
-
Hydrolysis: The trifluoromethyl group may be susceptible to hydrolysis under strong alkaline conditions.[1] Additionally, the azetidine ring can undergo acid-mediated ring-opening.[2]
-
Oxidation: The benzylic positions and the azetidine ring can be susceptible to oxidation, especially in the presence of air, metal ions, or other oxidizing agents.[3][4]
Troubleshooting Guide: Addressing Experimental Issues
This section addresses specific problems you may encounter during your research, linking them to potential stability issues and offering a clear path to resolution.
Q4: My HPLC/LC-MS analysis shows new, unexpected peaks that were not present in the initial analysis. What is happening?
A: The appearance of new peaks is a classic sign of compound degradation. The identity of the degradants depends on the conditions your sample was exposed to.
-
Causality:
-
Photodegradation: If the sample was exposed to ambient or UV light, you might be observing photoproducts. Benzophenones can undergo photoreduction to form benzhydrols or other complex products.
-
Hydrolysis: If the sample was in an aqueous or protic solvent, especially at non-neutral pH, hydrolysis may have occurred. Cleavage of the trifluoromethyl group is a possibility under basic conditions.[1] Acidic conditions could trigger the ring-opening of the azetidine moiety.[2]
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation products.[4][5]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical peaks.
Q5: I've observed a significant decrease in the biological or chemical activity of my compound over time. Is this related to stability?
A: Yes, a loss of potency is a direct consequence of degradation. The parent molecule is converting into other chemical entities that likely have lower or no desired activity.
-
Causality: The concentration of the active 2-Azetidinomethyl-4'-trifluoromethylbenzophenone is decreasing. Even a small percentage of degradation (e.g., 5-10%) can lead to a measurable drop in activity.
-
Solution:
-
Quantify Purity: Re-analyze your sample using a validated, stability-indicating HPLC method to determine the current purity.
-
Repurify if Necessary: If significant degradation has occurred, repurify the material using an appropriate technique like flash chromatography or preparative HPLC.
-
Implement Strict Handling: Moving forward, adhere strictly to the recommended storage and handling protocols outlined in Q1 and Q2 to prevent future degradation.
-
Q6: My sample, either solid or in solution, has developed a yellow tint. What does this indicate?
A: Color change is often a sign of oxidative degradation or the formation of highly conjugated photoproducts.
-
Causality: The benzophenone moiety, upon degradation, can form species that absorb visible light, appearing colored. This is common in compounds susceptible to oxidation.
-
Solution: The sample has likely degraded and its purity is compromised. It should not be used for quantitative experiments. Discard the colored sample and prepare a fresh solution from solid material that has been properly stored. If the solid itself is discolored, it may require repurification.
Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7] This protocol provides a systematic way to assess the stability of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone under various stress conditions.
Objective: To identify potential degradation products and determine the degradation pathways of the target molecule.
Materials:
-
2-Azetidinomethyl-4'-trifluoromethylbenzophenone
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Calibrated HPLC-UV or LC-MS system
-
pH meter
-
Photostability chamber, temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
| Stress Condition | Reagent/Condition | Incubation Time & Temperature | Quenching/Neutralization |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Neutralize with 1 mL of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at room temp | Neutralize with 1 mL of 0.1 M HCl |
| Oxidation | 3% H2O2 | 24 hours at room temp | N/A |
| Thermal | Water (for solution) | 48 hours at 80°C in oven | Cool to room temperature |
| Photolytic | Water (for solution) | Expose to ICH-compliant light* | N/A |
*ICH Q1B guidelines recommend exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[8][9]
-
Analysis:
-
After the specified incubation time, quench the reaction if necessary.
-
Dilute all samples (including the control) to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a suitable reverse-phase HPLC method (e.g., C18 column with a gradient of water and ACN).
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
-
Data Interpretation:
-
Calculate the percentage degradation of the parent compound.
-
Characterize the major degradation products using LC-MS to obtain mass information, which can help elucidate their structures.
-
This self-validating protocol will provide you with a clear stability profile of your molecule under your specific experimental conditions.
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential sites of degradation on the 2-Azetidinomethyl-4'-trifluoromethylbenzophenone molecule based on the stress conditions described.
Caption: Potential degradation pathways under different stress conditions.
References
-
PlumX. (n.d.). LC-MS/MS study of the degradation processes of nitisinone and its by-products. Retrieved from [Link]
-
Science.gov. (n.d.). Forced degradation study: Topics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid. Retrieved from [Link]
-
ACS Publications. (2014). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
EAG Laboratories. (2017). Development of Analytical Methods for Monitoring Degradation Products of 6:2 Fluorotelomer Phosphates in Abiotic Matrices and WW. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. Retrieved from [Link]
-
ResearchGate. (n.d.). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]
-
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved from [Link]
-
National Institutes of Health. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Retrieved from [Link]
-
Open Access Journals. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
PubMed. (2021). Oxidation of benzophenone-3 in aqueous solution by potassium permanganate: kinetics, degradation products, reaction pathways, and toxicity assessment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity. Retrieved from [Link]
-
ScienceDirect. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
-
MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds. Retrieved from [Link]
-
IJARSCT. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Retrieved from [Link]
-
American Chemical Society. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ProQuest. (n.d.). Oxidation of benzophenone-3 in aqueous solution by potassium permanganate: kinetics, degradation products, reaction pathways, and toxicity assessment. Retrieved from [Link]
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
PubMed. (2024). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. Retrieved from [Link]
Sources
- 1. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of benzophenone-3 in aqueous solution by potassium permanganate: kinetics, degradation products, reaction pathways, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of benzophenone-3 in aqueous solution by potassium permanganate: kinetics, degradation products, reaction pathways, and toxicity assessment - ProQuest [proquest.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Crystallization of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
Executive Summary: The Molecule & The Challenge
2-Azetidinomethyl-4'-trifluoromethylbenzophenone presents a unique "triad of challenges" for crystallization scientists. As a Senior Application Scientist, I categorize this molecule's behavior based on its three distinct structural pharmacophores:
-
The Azetidine Ring (The "Strain" Factor): A four-membered nitrogen heterocycle.[1][2] It is highly strained (
) and basic ( ). Risk: Thermal instability and ring-opening in acidic media. -
The Benzophenone Core (The "Stacking" Factor): A planar, aromatic system prone to
stacking. Risk: Polymorphism and entrapment of solvent molecules. -
The Trifluoromethyl Group (The "Lipophilicity" Factor): Drastically lowers water solubility and increases the likelihood of "oiling out" (Liquid-Liquid Phase Separation, LLPS) before crystallization occurs.
This guide addresses these specific interactions to ensure a robust, scalable purification process.
Troubleshooting Guide (Q&A Format)
Category A: Phase Separation (Oiling Out)[3]
Q1: My solution turns cloudy and forms a separate oil layer instead of crystals upon cooling. Why is this happening?
A: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the attractive forces between solute molecules (your benzophenone derivative) are stronger than the solute-solvent interactions above the crystallization temperature.
Root Causes:
-
Solvent System is too Polar: The lipophilic 4'-CF3 group repels polar solvents (like water or pure methanol) at high concentrations.
-
Temperature Gap: The "oiling out" boundary (binodal) is being crossed before the solubility curve (spinodal) is reached.
Corrective Action:
-
Switch to a "Hybrid" Solvent System: Move away from single solvents. Use a lipophilic co-solvent to keep the oil in solution longer.
-
Recommendation:IPA/Heptane or Toluene/Heptane . The toluene/IPA solubilizes the aromatic core, while heptane acts as the anti-solvent.
-
-
Seed at the "Cloud Point": Do not wait for spontaneous nucleation. Add seeds (0.5 - 1.0 wt%) immediately when the solution enters the metastable zone, usually
above the oiling-out temperature.
Category B: Chemical Stability & Purity
Q2: The isolated solid is yellow/orange, but the target molecule should be white. NMR shows new peaks in the aliphatic region.
A: This indicates Azetidine Ring Opening .[3][4] The strained ring is susceptible to nucleophilic attack or acid-catalyzed hydrolysis, especially if you are heating for prolonged periods.
Mechanism:
The 2-azetidinomethyl group is a benzylic amine. If your solvent contains traces of acid (e.g., unneutralized HCl from a previous step) or if you use high temperatures (
Corrective Action:
-
Buffer the System: Add a trace of base (e.g., Triethylamine, 0.1 eq) to the crystallization solvent to scavenge any acidic impurities.
-
Reduce Thermal Stress: Switch to Anti-solvent Crystallization at room temperature instead of Cooling Crystallization.
-
Dissolve in minimal Dichloromethane (DCM) or THF at
. -
Slowly add Heptane or Hexane until turbidity persists.
-
Category C: Polymorphism & Filtration[6]
Q3: The filtration is extremely slow, and the cake is "sticky."
A: You likely have an Amorphous or Solvated form. Benzophenones often form channel solvates where solvent molecules get trapped in the crystal lattice.
Corrective Action:
-
Thermomicroscopy Check: Observe the crystals under a polarized light microscope. If they lack birefringence (don't "glow" under crossed polarizers), you have amorphous material.
-
Maturation (Ostwald Ripening): Do not filter immediately. Hold the slurry at a slightly elevated temperature (
) with vigorous stirring for 4-6 hours. This allows fines and amorphous oil droplets to redissolve and deposit onto larger, stable crystals.
Experimental Protocols
Protocol A: Recommended Crystallization Workflow (Cooling Mode)
Use this for initial purification if thermal stability is confirmed.
| Step | Operation | Critical Parameter (CPP) | Rationale |
| 1 | Dissolution | Solvent: Isopropanol (IPA) Conc: 5-7 mL/g | IPA balances solubility of the basic amine and the lipophilic CF3 group. |
| 2 | Heating | Temp: 50-55°C | Do not exceed 60°C to prevent azetidine degradation. |
| 3 | Polishing | Filter hot (0.45 µm) | Removes inorganic salts (NaCl/KCl) from the synthesis. |
| 4 | Cooling 1 | Rate: 0.5°C/min to 40°C | Approach the metastable zone slowly. |
| 5 | Seeding | Add 1 wt% seeds at 40°C | CRITICAL: Bypasses the oiling-out phase by providing a template. |
| 6 | Aging | Hold at 40°C for 60 mins | Allows seed growth and prevents secondary nucleation (fines). |
| 7 | Cooling 2 | Rate: 0.2°C/min to 0°C | Slow cooling maximizes purity and crystal size. |
| 8 | Isolation | Wash: Cold IPA/Heptane (1:1) | Displaces mother liquor without dissolving the product. |
Protocol B: Salt Formation (The "Plan B" Strategy)
If the free base continues to oil out, convert it to a salt. The ionic lattice energy usually enforces crystallization.
-
Acid Choice: Avoid strong mineral acids (HCl, H2SO4) which will open the azetidine ring.
-
Recommended Acid: Oxalic Acid or Fumaric Acid (1.0 eq).
-
Solvent: Acetone or Ethanol.
-
Outcome: These salts typically have melting points
, eliminating the oiling-out risk.
Visualizations
Figure 1: Troubleshooting Decision Tree
Caption: Decision matrix for addressing phase separation and stability issues during crystallization.
Figure 2: Azetidine Ring Instability Pathway
Caption: Mechanism of azetidine ring opening, the primary degradation pathway to avoid during processing.
References
-
Duffy, D., et al. (2012).[5] "In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization." Chemical Engineering Science.
-
Relevance: Foundational text on managing "oiling out" (LLPS) using FBRM and PVM tools.[5]
-
-
Singh, G. S., et al. (2021). "Azetidines of pharmacological interest." Archiv der Pharmazie.
- Relevance: detailed review of azetidine stability, synthesis, and pharmacological properties.
-
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.
- Relevance: The authoritative standard for seeding strategies and metastable zone width (MSZW)
-
BenchChem Tech Support. (2025). "Preventing 'oiling out' during recrystallization of acetophenone derivatives."
- Relevance: Specific protocols for handling lipophilic ketone deriv
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mt.com [mt.com]
Technical Support Center: Optimizing HPLC Separation of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
Welcome to the technical support center for the HPLC analysis of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Drawing from extensive field experience and established chromatographic principles, this document will address common challenges encountered during the analysis of this basic compound and offer scientifically grounded solutions.
Understanding the Analyte: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of our target analyte. 2-Azetidinomethyl-4'-trifluoromethylbenzophenone possesses a benzophenone core, rendering it hydrophobic, and a basic azetidinomethyl group. The conjugate acid of azetidine has a high pKa, around 11.29, indicating that the azetidinomethyl group will be protonated and positively charged at acidic and neutral pH. This basicity is a primary factor influencing its chromatographic behavior, particularly on silica-based reversed-phase columns.
Key Physicochemical Properties:
| Property | Implication for HPLC Analysis |
| Basicity (pKa of conjugate acid ~11.29) | Prone to strong interactions with acidic silanol groups on silica-based columns, leading to peak tailing. Mobile phase pH control is critical. |
| Hydrophobicity | Well-suited for reversed-phase chromatography. The trifluoromethyl group increases hydrophobicity. |
| UV Absorbance | The benzophenone structure provides strong UV absorbance, making UV detection a suitable choice. |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile. Solubility in aqueous mobile phases, especially at higher pH, may be limited. |
Recommended Starting HPLC Method
While a specific validated method for this compound is not publicly available, the following starting conditions are proposed based on the analysis of structurally similar basic compounds and general principles of reversed-phase chromatography.[1][2]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for the benzophenone core. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (around 2.7) suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions with the basic analyte and improving peak shape. Formic acid is also MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 30-70% B over 15 minutes | A gradient elution is recommended for initial method development to determine the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |
| Detection | UV at 254 nm | Benzophenones typically have strong absorbance in this region. |
| Injection Volume | 10 µL | A standard injection volume. |
| Sample Diluent | Mobile Phase A/B (50:50) or Acetonitrile/Water (50:50) | Ensures compatibility with the mobile phase and prevents peak distortion. |
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Problem 1: Poor Peak Shape (Tailing)
Q1: My peak for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone is tailing significantly. What is the cause and how can I fix it?
A1: Peak tailing for basic compounds like yours is most commonly caused by secondary interactions between the protonated amine group of your analyte and deprotonated (anionic) residual silanol groups on the silica-based stationary phase. This interaction leads to a portion of the analyte being more strongly retained, resulting in a "tail" on the peak.
Here is a systematic approach to troubleshoot and resolve peak tailing:
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Solutions:
-
Lower the Mobile Phase pH: The most effective initial step is to ensure the mobile phase pH is low, ideally between 2.5 and 3.0. At this pH, the majority of silanol groups are protonated and neutral, significantly reducing the ionic interaction with your protonated basic analyte. You can achieve this by using 0.1% formic acid or phosphoric acid in your aqueous mobile phase.[1]
-
Add a Competing Base (Mobile Phase Additive): If lowering the pH is not sufficient, consider adding a small concentration of a competing base, such as triethylamine (TEA), to your mobile phase (e.g., 0.1%). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. However, be aware that TEA can shorten column lifetime and may suppress MS signal if you are using an LC-MS system.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM phosphate buffer at low pH) can also help to shield the silanol interactions and improve peak shape.[3]
-
Consider a Different Column: If the above steps do not resolve the issue, the problem may lie with the column itself.
-
High-Purity, End-capped Columns: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups and generally provide better peak shape for basic compounds.
-
Bidentate or Hybrid Silica Columns: Columns with bidentate C18 ligands or hybrid silica-organic particles are more resistant to degradation at a wider pH range and can offer improved peak shape for basic analytes.
-
Experimental Protocol: Mobile Phase Optimization for Improved Peak Shape
-
Prepare Mobile Phases:
-
Mobile Phase A1: 0.1% Formic Acid in Water
-
Mobile Phase A2: 20 mM Potassium Phosphate in Water, pH adjusted to 2.8 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
-
Equilibrate the System: Flush the column with the initial mobile phase composition (e.g., 70:30 A1:B) for at least 15 minutes.
-
Inject Standard: Inject a standard solution of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone.
-
Evaluate Peak Shape: Measure the asymmetry factor of the peak. An ideal asymmetry factor is between 0.9 and 1.2.
-
Change Mobile Phase: Switch to Mobile Phase A2 and repeat steps 2-4.
-
Compare Results:
| Mobile Phase A | Asymmetry Factor (Example) |
| 0.1% Formic Acid | 1.8 |
| 20 mM Phosphate, pH 2.8 | 1.3 |
Problem 2: Unstable Retention Time
Q2: The retention time of my analyte is drifting or shifting between injections. What could be causing this?
A2: Retention time instability can be a frustrating issue. The causes can be broadly categorized into mobile phase, column, and system-related problems.[4][5]
Troubleshooting Flowchart for Retention Time Drift:
Caption: Troubleshooting flowchart for retention time drift.
Common Causes and Solutions:
-
Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift. Ensure the column is equilibrated with the initial mobile phase composition for a sufficient time (at least 10 column volumes).
-
Mobile Phase Preparation:
-
Evaporation: The more volatile component of the mobile phase (usually the organic solvent) can evaporate over time, leading to a gradual increase in retention time. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[4]
-
Degassing: Inadequate degassing can lead to bubble formation in the pump, causing flow rate inaccuracies and retention time shifts. Degas the mobile phase before use.
-
pH Drift: If using a buffer, ensure it is within its effective buffering range (pKa ± 1 pH unit).
-
-
System Leaks: Even a small, non-visible leak in the system can cause pressure fluctuations and lead to retention time variability.[4] Carefully inspect all fittings and pump seals for any signs of leakage.
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance, leading to retention time shifts. Using a column oven to maintain a constant temperature is highly recommended.[6]
Problem 3: Poor Resolution
Q3: I am not getting adequate separation between my main peak and an impurity. How can I improve the resolution?
A3: Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[6][7]
Strategies to Improve Resolution:
| Strategy | Parameter Affected | How to Implement |
| Increase Column Length or Decrease Particle Size | Efficiency (N) | Use a longer column (e.g., 250 mm) or a column with smaller particles (e.g., 3.5 µm or sub-2 µm for UHPLC). This will increase the number of theoretical plates and lead to sharper peaks.[6] |
| Change Organic Modifier | Selectivity (α) | If using acetonitrile, try switching to methanol or a combination of both. Different solvents can alter the selectivity and improve the separation of closely eluting compounds. |
| Change Stationary Phase | Selectivity (α) | If a C18 column is not providing adequate separation, consider a different stationary phase with different selectivity, such as a phenyl-hexyl or a polar-embedded phase. |
| Adjust Mobile Phase Strength | Retention Factor (k) | Decrease the percentage of the organic solvent in the mobile phase to increase the retention time and potentially improve the separation of early-eluting peaks. |
| Optimize Gradient Slope | Retention Factor (k) & Selectivity (α) | A shallower gradient (slower increase in organic solvent) can improve the resolution of closely eluting peaks. |
Experimental Protocol: Gradient Optimization for Improved Resolution
-
Initial Gradient: Run the starting gradient (e.g., 30-70% B over 15 minutes).
-
Identify Elution Point: Note the percentage of mobile phase B at which your peaks of interest elute.
-
Shallow Gradient: Design a new gradient that is shallower around the elution point of the critical pair. For example, if the peaks elute at around 50% B, you could try a gradient of 40-60% B over 20 minutes.
-
Compare Chromatograms: Compare the resolution between the critical pair in the initial and optimized gradients.
Frequently Asked Questions (FAQs)
Q: What is the best way to prepare my sample of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone for analysis?
A: It is recommended to dissolve your sample in a solvent that is compatible with your mobile phase to avoid peak distortion. A 50:50 mixture of acetonitrile and water is a good starting point. If you encounter solubility issues, you can try pure methanol or acetonitrile. Always filter your sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the column.[3]
Q: Can I use a different buffer instead of formic acid?
A: Yes, other buffers can be used. For low pH work, a phosphate buffer (e.g., 20 mM potassium phosphate, pH 2.8) can provide excellent peak shape. If you need to work at a higher pH (though generally not recommended for this basic compound on standard silica columns), you would need a column stable at high pH and a suitable buffer like ammonium bicarbonate. Always ensure your buffer is soluble in the highest concentration of organic solvent used in your gradient.
Q: My column backpressure is increasing over time. What should I do?
A: High backpressure is usually a sign of a blockage. First, try to identify the source of the blockage by systematically removing components (column, guard column, tubing) and checking the pressure. If the column is blocked, you can try back-flushing it with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this does not resolve the issue, the column frit may be plugged and may need to be replaced, or the column itself may need replacement. Using a guard column and filtering samples are the best ways to prevent column blockage.[8]
Q: How does the trifluoromethyl group affect the chromatography?
A: The trifluoromethyl group is a strong electron-withdrawing group and increases the hydrophobicity of the molecule. This will lead to stronger retention on a reversed-phase column compared to a non-fluorinated analogue. It does not significantly impact the basicity of the azetidinomethyl group.
References
-
Benzophenone Analyzed with HPLC - AppNote. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]
-
Separation of Benzophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2019). Acta Chromatographica, 31(4). Retrieved from [Link]
-
(PDF) Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2019). ResearchGate. Retrieved from [Link]
-
(PDF) A Comprehensive Review on Analytical Method Development using RP-HPLC and Recent Advances in Pharmaceutical Applications. (2023). ResearchGate. Retrieved from [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2011). PMC - NIH. Retrieved from [Link]
-
RP HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA. Retrieved from [Link]
-
Analytical Method Developement and Validation by RP-HPLC in Combination Dosage Form a Review. (2024). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
RP HPLC Method Development of PREGABLIN in Bulk, Dosage Form and Validation Parameters. (2016). Research and Reviews: Journal of Hospital and Clinical Pharmacy. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Chemical Properties of 2-Fluoro-4-(trifluoromethyl)benzophenone (CAS 207974-08-1). (n.d.). NIST. Retrieved from [Link]
-
2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone. (n.d.). PubChem. Retrieved from [Link]
-
HPLC Methods for analysis of Benzophenone. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
HPLC analysis: The reduction of benzophenone to Diphenylmethanol. (2024). ACS Spring 2024 - Posters. Retrieved from [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC North America. Retrieved from [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org. Retrieved from [Link]
-
4-(Trifluoromethyl)benzophenone. (n.d.). PubChem. Retrieved from [Link]
-
Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Common Reasons for HPLC Retention Time Drift, Variation or Change. (2026). ResearchGate. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Methods for Changing Peak Resolution in HPLC. (2025). Chrom Tech, Inc. Retrieved from [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Separation Science. Retrieved from [Link]
-
Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022). LCGC North America. Retrieved from [Link]
-
Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. (n.d.). NIH. Retrieved from [Link]
-
2-(Trifluoromethyl)benzophenone. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Troubleshooting HPLC Column Retention Time Drift. (2025). Hawach. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
Sources
- 1. ijcpa.in [ijcpa.in]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
interpreting complex NMR spectra of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
Technical Support Center: Advanced Spectral Analysis Ticket #: AZ-CF3-BP-492 Subject: Interpreting Complex NMR Spectra of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Deceptive" Spectrum[1]
You are likely viewing this guide because your NMR data for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone appears "messy" or inconsistent with the predicted structure. This molecule presents a "perfect storm" of NMR challenges:
-
Dynamic Broadening: The azetidine ring undergoes rapid ring inversion and nitrogen pyramidal inversion at room temperature, broadening aliphatic signals.
-
Heteronuclear Coupling: The trifluoromethyl (-CF
) group splits C signals into quartets, often causing them to disappear into the baseline. -
Conformational Locking: The ortho-substitution (2-position) restricts rotation around the benzophenone core, potentially making the benzylic methylene protons diastereotopic.
This guide provides the diagnostic logic to validate your structure.
Part 1: Triage & Quick Reference Data
Before troubleshooting, verify your signals against these expected theoretical values.
Table 1: Expected Chemical Shift & Multiplicity Landscape
| Moiety | Nucleus | Approx.[1][2][3][4][5][6][7][8][9] Shift ( | Multiplicity | The "Gotcha" Factor |
| Carbonyl (C=O) | 195 - 198 ppm | Singlet | May be slightly broadened if rotation is restricted. | |
| -CF | -62 to -63 ppm | Singlet | Strong diagnostic anchor. | |
| -CF | 120 - 130 ppm | Quartet ( | Low intensity. Often mistaken for noise. | |
| Aromatic Ring A (CF | 7.6 - 7.9 ppm | AA'BB' (Pseudo-doublets) | Look for "roofing" effect indicating coupling. | |
| Azetidine | 3.2 - 3.8 ppm | Broad / Indistinct | Broadens at RT. Sharpens at -40°C or +60°C. | |
| Azetidine | 2.0 - 2.4 ppm | Quintet (or Broad) | Puckering causes complex splitting. | |
| Benzylic -CH | 3.6 - 4.2 ppm | Singlet (or AB Quartet) | Becomes an AB quartet if the N-center is chiral (e.g., protonated). |
Part 2: Troubleshooting Modules
Module A: The "Missing" Carbons (The Fluorine Effect)
Symptom: Your
Diagnostic Protocol:
-
Calculate Coupling Constants: Verify the splitting matches the -CF
pattern.-
Direct (
): ~270-275 Hz (The ipso carbon). -
Geminal (
): ~30-35 Hz (The ortho carbons). -
Vicinal (
): ~3-5 Hz (The meta carbons).
-
-
Action: If signals are invisible, increase the number of scans (NS) by a factor of 4 (doubles S/N ratio) or use a
F-decoupled C experiment (see Protocols).
Figure 1: Decision tree for identifying fluorinated carbons.
Module B: The "Blurry" Aliphatic Region (Azetidine Dynamics)
Symptom: The signals between 2.0 and 4.0 ppm are broad humps rather than sharp multiplets. Integration is inaccurate. Root Cause: The azetidine ring is undergoing Nitrogen Inversion and Ring Puckering at a rate comparable to the NMR time scale (coalescence).
-
At Room Temp: The exchange is intermediate (broad signals).
-
At Low Temp: The inversion freezes; you see distinct signals for cis and trans protons relative to the lone pair.
-
At High Temp: The inversion is fast; you see a time-averaged sharp signal.
Diagnostic Protocol:
-
The "Acid Test" (Simplest): Add a drop of TFA or DCl to the tube.
-
Variable Temperature (VT) NMR: (See Protocol below).
Figure 2: Strategies for resolving azetidine ring dynamics.
Part 3: Experimental Protocols
Protocol 1: Resolving Dynamic Broadening (VT-NMR)
Use this when you need to prove the structure without chemically altering the sample.
-
Solvent Choice: Use DMSO-d
or Toluene-d . Avoid CDCl for high-temp work (low boiling point). -
Preparation: Dissolve ~5-10 mg of sample. Ensure the tube is not capped tightly if going very high (pressure risk), or use a high-pressure tube.
-
Step-Up:
-
Acquire a standard spectrum at 25°C (Reference).
-
Increase temp to 45°C. Shim. Acquire.
-
Increase temp to 60°C. Shim. Acquire.
-
-
Interpretation: As temperature rises, the broad azetidine humps should coalesce into sharp multiplets (likely a triplet/quintet pattern).
Protocol 2: 19F-Decoupled 13C NMR
Use this to confirm the carbon backbone masked by fluorine splitting.
-
Instrument Setup: Requires a probe capable of tuning to
C on the inner coil and decoupling both H and F (Triple Resonance Probe is ideal, but some modern dual probes allow channel switching). -
Parameter Set:
-
Set observed nucleus to
C.[9]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Set Decoupler 1 to
H (WALTZ-16). -
Set Decoupler 2 to
F (GARP or WALTZ). Center the decoupling frequency at -63 ppm.
-
-
Result: The quartets at ~125 ppm (CF
) and ~130 ppm (aromatic C-CF ) will collapse into singlets, significantly boosting their signal-to-noise ratio.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general chemical shifts and coupling constants).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Definitive source for F-C coupling patterns).
- Lambert, J. B., & Mazzola, E. P. (2004). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson. (Coverage of dynamic NMR and ring inversion).
-
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Verified database for chemical shifts and dynamic processes).
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. westmont.edu [westmont.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Navigating the Intricacies of Azetidinone-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azetidinone-containing compounds. The unique strained four-membered β-lactam ring, the cornerstone of a vast class of antibiotics and other biologically active molecules, presents a distinct set of challenges in the laboratory. This guide is designed to provide you with in-depth technical guidance, field-proven insights, and practical troubleshooting strategies to ensure the integrity and success of your experiments.
This is not a rigid manual but a dynamic resource that addresses the common pitfalls encountered when handling, synthesizing, purifying, and analyzing these fascinating yet delicate molecules. Our aim is to empower you with the knowledge to anticipate and overcome these challenges, fostering both scientific rigor and laboratory safety.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
This section provides rapid answers to some of the most common questions encountered when working with azetidinone compounds.
Q1: My azetidinone compound shows signs of degradation upon storage. What are the optimal storage conditions?
Azetidinone-containing compounds are notoriously susceptible to degradation, primarily through hydrolysis of the strained β-lactam ring.[1] The rate of degradation is highly dependent on temperature, pH, and the presence of moisture. For long-term storage, it is crucial to minimize these factors.
Recommended Storage Protocol:
-
Temperature: Store solid compounds at -20°C or preferably -80°C in a desiccated environment.
-
Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Solutions: Prepare solutions fresh whenever possible. If storage of solutions is unavoidable, use anhydrous solvents and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: I'm seeing multiple spots on my TLC after a reaction to synthesize an azetidinone. What are the likely impurities?
The synthesis of azetidinones, often via the Staudinger ketene-imine cycloaddition, can lead to several byproducts.[2][3] Common impurities include:
-
Stereoisomers: Formation of the undesired cis or trans diastereomer.
-
Ketene-derived Polymers: Ketenes are highly reactive and can self-condense if not efficiently trapped by the imine.
-
Open-chain Byproducts: The zwitterionic intermediate of the Staudinger reaction can be protonated to form an open-chain enamide instead of cyclizing.
-
Hydrolysis Products: The presence of moisture can lead to the hydrolysis of starting materials (e.g., acyl chlorides) or the final product.
Q3: How can I effectively purify my azetidinone compound?
Purification of azetidinones requires careful consideration of their instability.
-
Crystallization: This is often the most effective method for removing impurities. However, finding the right solvent system can be challenging. A systematic approach to screening solvents is recommended.
-
Column Chromatography: Silica gel chromatography can be used, but prolonged exposure to the acidic silica gel can cause degradation. It is advisable to use a neutral stationary phase or to deactivate the silica gel with a base (e.g., triethylamine) in the eluent. Flash chromatography is preferred to minimize contact time.
Q4: I'm concerned about the potential for allergic reactions in the lab. What are the key safety precautions?
β-lactam compounds are known sensitizers and can cause allergic reactions upon repeated exposure.[4] Strict adherence to safety protocols is essential.
-
Containment: Handle these compounds in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses. For procedures with a high risk of aerosolization, consider a respirator.
-
Cross-Contamination: Prevent cross-contamination of other experiments and work areas.[5] Designate specific equipment and glassware for working with β-lactams whenever possible.
Part 2: Troubleshooting Guides - In-Depth Experimental Support
This section provides detailed troubleshooting guides for common experimental procedures involving azetidinone-containing compounds.
Troubleshooting the Staudinger [2+2] Ketene-Imine Cycloaddition
The Staudinger reaction is a cornerstone of β-lactam synthesis.[2][3] However, its success is contingent on several critical factors.
Problem: Low or No Yield of the Desired β-Lactam
| Possible Cause | Troubleshooting Strategy |
| Inefficient Ketene Generation | Ensure the acyl chloride is of high purity and the tertiary amine base (e.g., triethylamine) is dry and freshly distilled. The reaction is often sensitive to stoichiometry; consider a slight excess of the amine. |
| Unreactive Imine | Verify the purity and structure of the imine. Electron-withdrawing groups on the imine can decrease its nucleophilicity and slow down the reaction. |
| Ketene Polymerization | Add the acyl chloride solution slowly to the solution of the imine and base at a low temperature (e.g., 0°C or -78°C) to maintain a low concentration of the ketene and favor the reaction with the imine. |
| Hydrolysis | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents. |
Problem: Poor Stereoselectivity (Formation of both cis and trans isomers)
| Possible Cause | Troubleshooting Strategy |
| Imine Geometry | The stereochemical outcome is often dependent on the geometry of the imine. (E)-imines typically yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[6] Consider purification of the imine to ensure a single isomer is used. |
| Reaction Temperature | Lowering the reaction temperature can often improve stereoselectivity by favoring the kinetically controlled product. |
| Solvent Effects | The polarity of the solvent can influence the stability of the zwitterionic intermediate and affect the stereochemical outcome. Experiment with different anhydrous solvents (e.g., dichloromethane, THF, toluene). |
Experimental Workflow: A Typical Staudinger Reaction
Caption: Workflow for a typical Staudinger reaction.
Purity Assessment: HPLC and NMR Analysis
Accurate determination of purity and stereochemistry is critical.
High-Performance Liquid Chromatography (HPLC)
Problem: Poor Peak Shape or Resolution
| Possible Cause | Troubleshooting Strategy |
| Inappropriate Column | A C18 column is a good starting point.[7][8] For polar azetidinones, consider a column with enhanced polar retention. |
| Incorrect Mobile Phase | A typical mobile phase consists of a mixture of acetonitrile or methanol and a buffered aqueous solution (e.g., phosphate or acetate buffer).[7][8] Optimize the gradient and pH to achieve good separation. |
| Sample Degradation on Column | If degradation is suspected, try a faster flow rate or a shorter column to minimize analysis time. Ensure the mobile phase pH is within the stability range of your compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Difficulty in Assigning Stereochemistry
The vicinal coupling constant (³JH,H) between the protons at C3 and C4 of the azetidinone ring is a powerful tool for determining stereochemistry.
| Isomer | Typical ³JH,H (Hz) | Dihedral Angle |
| cis | 5 - 8 | ~90° |
| trans | 2 - 5 | ~0° or 180° |
Note: These are general ranges and can be influenced by other substituents on the ring. A smaller coupling constant is typically observed for trans isomers due to the dihedral angle being closer to 90 degrees in many conformations, leading to minimal coupling according to the Karplus equation. Conversely, cis protons often have a larger coupling constant.[9][10][11]
Logical Flow for Stereochemistry Determination
Caption: Decision tree for NMR-based stereochemistry assignment.
Stability Studies: A Proactive Approach
Understanding the stability of your azetidinone-containing compound under various conditions is crucial for reliable experimental results. A forced degradation study can provide valuable insights.[12][13][14][15][16]
Protocol: A Basic Forced Degradation Study
-
Prepare Stock Solutions: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the stock solution to UV light.
-
-
Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.
Data Interpretation:
Plot the percentage of the remaining parent compound against time for each condition. This will provide a stability profile and help identify the conditions under which your compound is most labile.
Part 3: Safety and Disposal - Ensuring a Secure Laboratory Environment
The reactive nature and biological activity of azetidinone compounds necessitate stringent safety and disposal protocols.
Decontamination of Spills
In the event of a spill, immediate and effective decontamination is critical to prevent exposure and cross-contamination.
Decontamination Protocol for β-Lactam Spills:
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: Cordon off the spill area.
-
PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety glasses.
-
Deactivating Solution: Prepare a freshly made deactivating solution. Effective options include:
-
1 M Sodium Hydroxide (NaOH): Highly effective at hydrolyzing the β-lactam ring.[17][18]
-
1 M Hydroxylamine Solution (adjusted to a basic pH): Also effective for β-lactam ring cleavage.[19]
-
Commercial Sporicidal Disinfectants: Some commercial disinfectants containing peracetic acid and hydrogen peroxide have been shown to be effective.[5]
-
-
Application: Gently apply the deactivating solution to the spill, starting from the outside and working inwards. Avoid splashing.
-
Contact Time: Allow sufficient contact time (e.g., 30-60 minutes) for the deactivating agent to work.
-
Neutralization and Absorption: Neutralize the deactivating solution (if basic or acidic) and absorb the liquid with an inert absorbent material.
-
Final Cleaning: Clean the area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous chemical waste.
Decision Pathway for Spill Decontamination
Caption: Step-by-step process for decontaminating an azetidinone spill.
Waste Disposal
Proper disposal of azetidinone-containing waste is essential to prevent environmental contamination and the spread of antibiotic resistance.[17][20]
Protocol for Azetidinone Waste Disposal:
-
Segregation: Collect all azetidinone-containing waste (solid and liquid) in designated, clearly labeled, and leak-proof hazardous waste containers. Do not mix with other chemical waste streams.
-
Inactivation of Liquid Waste: For aqueous solutions containing β-lactams, consider inactivation by alkaline hydrolysis (e.g., with 1 M NaOH) to break the β-lactam ring before collection for disposal.[17][18] Neutralize the solution after inactivation.
-
Solid Waste: Collect contaminated lab materials (e.g., gloves, paper towels, silica gel) in a designated solid hazardous waste container.
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name(s) of the azetidinone compound(s), and the approximate concentration.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of azetidinone-containing waste down the drain or in the regular trash.[20]
References
- McWhinney, B. C., Wallis, S. C., Hillister, T., Roberts, J. A., Lipman, J., & Ungerer, J. P. J. (2010). Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection.
- Verdier, M.-C., Tribut, O., Tattevin, P., Le Tulzo, Y., & Michelet, C. (2011). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy, 55(10), 4873–4879.
- Bedenbaugh, M., & Wiencek, M. (n.d.). Decontamination of Hazardous Drug Residues using a Sporicidal Disinfectant. Contec, Inc.
- Fukutsu, N., Kawasaki, T., Saito, K., & Nakazawa, H. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chemical & Pharmaceutical Bulletin, 54(9), 1340–1343.
- Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
- BenchChem. (2025).
- BenchChem. (2025). Safeguarding Research and the Environment: Proper Disposal of Penicillin V.
- Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595–600.
- Wikipedia. (2023). Staudinger synthesis.
- Riezk, A., Wilson, R. C., Rawson, T. M., Vasikasin, V., Arkel, P., Ferris, T. J., Haigh, L. D., Cass, A. E. G., & Holmes, A. H. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(4), 453-461.
- ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
- Nakagawa, Y., & Ikenishi, Y. (1998). Analysis of beta-lactam antibiotics by high performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry using bromoform. Journal of Mass Spectrometry Society of Japan, 46(4), 285-292.
- Pharma Devils. (n.d.). SOP for Decontamination & Cleaning of Beta Lactam facility.
- Organic Chemistry Portal. (n.d.). Staudinger Synthesis.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Schmid, M., Wolf, M., & Huhn, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Pharmaceuticals, 14(11), 1167.
- YouTube. (2024). Spectroscopy NMR Coupling Constant of Cis-Trans Isomers.
- World Health Organiz
- Tandulwadkar, A. R., & Shinde, D. B. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Green Chemistry Letters and Reviews, 3(4), 287-292.
- Lokhandwala, S., & Patel, D. (2014). In vitro microbial studies of some newly synthesized azetidinones derivatives. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 194-198.
- Pal, S., & Al-Thabaiti, S. A. (2011). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.
- Fukutsu, N., Kawasaki, T., Saito, K., & Nakazawa, H. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chemical & Pharmaceutical Bulletin, 54(9), 1340–1343.
- The Ecosense Company. (n.d.).
- Cossío, F. P., de Cózar, A., & Sierra, M. A. (2022). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 12(1), 104-117.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET for Penicillin G potassium salt.
- Labbe, M., Fantin, B., & Massias, L. (1995). Comparative potency of mecillinam and other β-lactam antibiotics against Escherichia coli strains producing different β-lactamases. Journal of Antimicrobial Chemotherapy, 35(6), 775-783.
- Lorcheim, K., & Mineart, H. (2021). An Alternative Approach To Decontamination Of Beta-Lactam Antibiotic Residues With A Globally Available Disinfectant. IVT Network.
- Kumar, V., & Singh, R. (2013). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product.
- Perjési, P., & Fülöp, F. (2002). 1H and 13C NMR Chemical shift assignments of a cyclopentane-fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theoretical and experimental study. ARKIVOC, 2002(10), 1-10.
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
- Wegman, M. A., Janssen, M. H. A., van Rantwijk, F., & Sheldon, R. A. (2001). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects.
- Cossío, F. P., de Cózar, A., & Sierra, M. A. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(8), 925–936.
- Racz, A., & Kuki, A. (2013). Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. Acta Universitatis Sapientiae, Alimentaria, 6(1), 5-16.
- Wegman, M. A., Janssen, M. H. A., van Rantwijk, F., & Sheldon, R. A. (2003). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. The FEBS Journal, 270(17), 3647-3656.
- Guerin, K. (n.d.).
- Sharma, S., & Kumar, S. (2012). Experimental Investigation of Reaction Kinetics and Mass Transfer data for Hydrolysis of Penicillin.
- Pharmaguideline. (n.d.).
- Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
- Reich, H. J. (n.d.). Coupling constants for 1H and 13C NMR.
- Mettler Toledo. (n.d.).
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 627-642.
- Acevedo, D., & Alvarez, A. J. (2020). Model development for enzymatic reactive crystallization of β-lactam antibiotics: a reaction–diffusion-crystallization approach. Reaction Chemistry & Engineering, 5(10), 1953-1965.
- ResearchGate. (n.d.). (PDF)
- The Handbook of Continuous Crystalliz
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Technical Support Center: Stability and Handling of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
Welcome to the technical support center for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Inconsistent experimental results can often be traced back to compound degradation. By understanding the inherent chemical liabilities of this molecule and implementing proper handling and storage protocols, you can significantly extend its shelf-life and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone that influence its stability?
A1: The stability of this molecule is governed by three key structural motifs:
-
The Benzophenone Core: This group is a known chromophore, meaning it strongly absorbs UV light. This property makes the molecule highly susceptible to photodecomposition. The ketone and benzylic C-H bonds can also be sites for oxidative degradation.[1][2][3]
-
The Azetidine Ring: This is a four-membered, strained heterocyclic amine.[4] Due to significant ring strain, it is susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[5][6] The nitrogen atom also provides a basic site that can react with acidic impurities.
-
The Trifluoromethyl (-CF₃) Group: This group is generally very stable and electron-withdrawing. It tends to increase the oxidative stability of the aromatic ring to which it is attached and can influence the molecule's overall electronic properties.[7]
Q2: My solid sample has developed a slight yellow tint over time. What does this indicate?
A2: A color change, typically to a pale yellow, is a common visual indicator of degradation. This is most often caused by the formation of oxidized impurities or photodecomposition products. The benzophenone structure is prone to forming radical intermediates upon exposure to light and air, which can lead to complex colored mixtures.[8] If you observe a color change, it is crucial to re-analyze the purity of the material before use.
Q3: What are the absolute ideal storage conditions to maximize the shelf-life of the solid compound?
A3: To mitigate the primary degradation pathways, strict control of the storage environment is essential. We recommend the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of all chemical degradation pathways.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the benzophenone moiety and the benzylic position.[10][11] |
| Light | Complete Darkness (Amber Vial in a sealed, opaque container) | Prevents photodecomposition, a primary degradation route for benzophenones. |
| Moisture | Dry/Anhydrous (Store in a desiccator or with a desiccant) | Minimizes the risk of hydrolysis-mediated ring-opening of the azetidine moiety.[11][12][13] |
Q4: How long can I expect my sample to remain stable? What is a "retest date"?
A4: The "shelf-life" or "retest date" is not an arbitrary period. It is the timeframe during which the material is expected to remain within its quality specification, provided it is stored under the recommended conditions.[14] For drug substances like this, a "retest date" is more appropriate than a strict "expiry date".[14][15] This means that after this date, the material should be re-analyzed for purity to confirm it is still suitable for use.[14] An initial retest date of 12 months is conservative. You can establish a longer, data-supported retest date by performing a long-term stability study (see Protocol 2).
Troubleshooting Guide
Issue: Rapid degradation of the compound observed in a DMSO stock solution.
-
Potential Cause 1: Photodecomposition. Standard laboratory lighting and sunlight contain UV components. Preparing solutions in clear vials on an open bench can cause significant degradation in minutes to hours.
-
Solution: Always work under subdued light. Use amber-tinted glassware or wrap clear vials in aluminum foil. Prepare solutions in a fume hood with the sash lowered to minimize light exposure.
-
-
Potential Cause 2: Acidic Impurities. Some grades of DMSO can contain acidic impurities or can degrade to form acids over time. These acids can catalyze the ring-opening of the strained azetidine ring.[6]
-
Solution: Use only high-purity, anhydrous grade DMSO. Purchase in small-volume bottles to minimize atmospheric moisture absorption after opening. If a solution must be stored, flash-freeze aliquots and store them at -80°C under an inert atmosphere.
-
-
Potential Cause 3: Oxygen. Solvents can dissolve atmospheric oxygen, which can then participate in oxidative degradation, especially when catalyzed by light.
-
Solution: For maximum stability in solution, briefly sparge the anhydrous solvent with an inert gas (Argon or Nitrogen) before dissolving the compound.
-
Visualizing the Degradation Landscape
The following diagram illustrates the primary chemical liabilities of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone. Understanding these pathways is key to preventing them.
Caption: Key stressors and resulting degradation pathways.
Experimental Protocols
Protocol 1: Recommended Procedure for Handling and Long-Term Storage
This protocol outlines the best practices for receiving and storing a new batch of the compound to maximize its shelf-life.
Caption: Workflow for optimal long-term storage preparation.
Methodology:
-
Preparation: Before opening the primary container, prepare amber glass vials with PTFE-lined screw caps. Pre-label them and record their tare weights.
-
Inert Environment: If possible, perform all manipulations inside a glovebox filled with Nitrogen or Argon. If a glovebox is unavailable, work quickly on a clean bench and gently flush the headspace of the primary container and each aliquot vial with a stream of inert gas before sealing.
-
Aliquotting: Weigh the desired amount of solid compound into each pre-tared amber vial. Creating smaller, single-use aliquots is highly recommended to prevent repeated warming/cooling cycles and atmospheric exposure of the main stock.
-
Sealing: Tightly seal each vial immediately after filling and flushing. Consider wrapping the cap-vial interface with parafilm for an extra barrier against moisture.
-
Storage: Place the sealed vials inside a larger, opaque, and airtight container that includes a desiccant pouch. Store this container in a freezer at -20°C.
Protocol 2: Establishing a Retest Date via a Forced Degradation Study
A forced degradation (or stress testing) study is essential for understanding how a compound degrades and for developing a stability-indicating analytical method.[16][17][18][19] The goal is to achieve 5-20% degradation to ensure that the resulting degradants can be adequately separated and detected.[16]
Step-by-Step Methodology:
-
Prepare Solutions: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 Acetonitrile:Water).
-
Apply Stress Conditions: Expose individual samples to the following conditions. Include an unstressed control sample kept at -20°C in the dark.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24-48 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24-48 hours.
-
Thermal: Heat the solution at 80°C in the dark for 72 hours.
-
Photolytic: Expose the solution to a photostability chamber with a combined UV/Visible light source (per ICH Q1B guidelines) for a defined period.
-
-
Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples.
-
Analytical Method: Analyze all samples (including the control) using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[20][21]
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
The analytical method is considered "stability-indicating" if all new peaks (degradants) are well-resolved from the parent compound peak.
-
This study provides insight into the likely degradation products that should be monitored during long-term stability studies.[22]
-
References
-
Q1 Scientific. (2021). Shelf life evaluation and extrapolation. [Link]
-
Loba Chemie. (n.d.). BENZOPHENONE EXTRA PURE Safety Data Sheet. [Link]
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ECA Academy. (2025). Shelf Life vs. Retest Date - What's the Difference?. [Link]
-
Royal Society of Chemistry. (n.d.). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. [Link]
-
PubMed. (2021). Oxidation of benzophenone-3 in aqueous solution by potassium permanganate. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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Carl ROTH. (2025). Safety Data Sheet: Benzophenone. [Link]
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PubMed. (2024). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. [Link]
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Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
-
Scilife. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]
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Royal Society of Chemistry. (n.d.). The mechanism of benzophenone-sensitised oxidation of 9-phenylxanthene with oxygen. [Link]
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World Health Organization (WHO). (n.d.). Annex 8: Guidance on Good Storage and Distribution Practices for Medical Products. [Link]
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Agilent. (2016). CHEMICAL PURITY ANALYSIS. [Link]
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Forenzo. (n.d.). Industry Perspective on Shelf Life. [Link]
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ACS Publications. (n.d.). Radiation Chemical Oxidation of Benzaldehyde, Acetophenone, and Benzophenone. [Link]
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ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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ResearchGate. (n.d.). Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. [Link]
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ACS Publications. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]
-
Taylor & Francis Online. (n.d.). Sulphate radical oxidation of benzophenone: kinetics, mechanisms and influence of water matrix anions. [Link]
-
American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
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BioProcess International. (2020). Shelf-Life Extensions For Pharmaceutical Products. [Link]
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ResearchGate. (n.d.). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening | Request PDF. [Link]
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Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
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Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
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University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
Wikipedia. (n.d.). Benzophenone. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. [Link]
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ResearchGate. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
-
Organic Syntheses. (n.d.). azetidine. [Link]
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NIH National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
ChemRxiv. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. [Link]
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method refinement for consistent results with 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
Technical Support Center: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
A Guide for Researchers and Drug Development Professionals
Introduction
Welcome to the technical support center for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone (Catalog No. CHEM-24601). This document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve consistent and reliable results in your research. As a novel research chemical, understanding its properties and potential experimental challenges is crucial for success. This guide is structured to address specific issues you may encounter, from synthesis and purification to application in biological assays.
Compound Profile
2-Azetidinomethyl-4'-trifluoromethylbenzophenone is a synthetic organic compound featuring a benzophenone core, a trifluoromethyl group for enhanced metabolic stability, and an azetidine moiety. Its unique structure makes it a valuable tool in medicinal chemistry and chemical biology research, particularly as a potential modulator of protein-protein interactions or as a building block in the synthesis of more complex molecules.
| Property | Value |
| Molecular Formula | C₁₈H₁₆F₃NO |
| Molecular Weight | 331.32 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, and Chloroform. Sparingly soluble in Methanol. Insoluble in water. |
| Storage | Store at -20°C, desiccated, and protected from light. |
Troubleshooting Guide: Synthesis & Purification
Issue 1: Low Yield in Final Synthetic Step (Reductive Amination)
Question: I am experiencing a low yield (<30%) in the final reductive amination step to couple the azetidine moiety to the benzophenone core. What are the common causes and how can I improve the yield?
Answer:
Low yields in reductive aminations are frequently due to several factors. Let's break down the potential causes and solutions.
-
Imine Formation Inefficiency: The first step is the formation of an iminium ion, which is then reduced. This equilibrium can be unfavorable.
-
pH Control: The pH of the reaction is critical. A slightly acidic medium (pH 4-6) is often optimal to catalyze imine formation without protonating the amine reactant, rendering it unreactive. You can use a mild acid catalyst like acetic acid.
-
Water Removal: The formation of the imine releases water. If not removed, water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as molecular sieves (3Å or 4Å), can significantly improve the yield.
-
-
Reducing Agent Choice and Activity: The choice and handling of the reducing agent are paramount.
-
Agent Selection: For this substrate, a mild and selective reducing agent is recommended to avoid reduction of the benzophenone carbonyl group. Sodium triacetoxyborohydride (STAB) is often the preferred choice as it is less basic and more tolerant of acidic conditions than sodium cyanoborohydride (NaBH₃CN).
-
Agent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Borohydride reagents can decompose upon exposure to moisture.
-
-
Side Reactions: The benzophenone carbonyl is susceptible to reduction, especially with stronger reducing agents or harsh conditions.
-
Temperature Control: Run the reaction at room temperature or below (0°C) to minimize side reactions.
-
Order of Addition: Add the reducing agent portion-wise to the pre-formed imine mixture to maintain control over the reaction exotherm and minimize side reactions.
-
Workflow for Optimizing Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Issue 2: Difficulty in Chromatographic Purification
Question: My purified compound shows persistent impurities by ¹H NMR and LC-MS, even after column chromatography. How can I improve the purity?
Answer:
This is a common challenge, especially with compounds containing both aromatic and basic nitrogen functionalities.
-
Incomplete Reaction: The most common impurity is unreacted starting material.
-
TLC Monitoring: Ensure the reaction has gone to completion by thin-layer chromatography (TLC) before workup. Use a suitable stain (e.g., potassium permanganate) if your starting materials are not UV-active.
-
-
Co-eluting Impurities: The impurity may have a similar polarity to your product.
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A good starting point is a gradient of ethyl acetate in hexanes. If this fails, try adding a small percentage (0.5-1%) of triethylamine (TEA) to the mobile phase. The TEA will interact with the silica gel's acidic sites, preventing the basic azetidine nitrogen from tailing and improving peak shape and separation.
-
Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic) or a C18-functionalized silica gel for reverse-phase chromatography.
-
Table: Recommended Purification Strategies
| Problem | Recommended Action | Rationale |
| Product Tailing on Silica | Add 0.5-1% Triethylamine to the eluent. | Neutralizes acidic silanol groups, improving peak shape for basic compounds. |
| Co-elution with Starting Aldehyde | Use a more polar solvent system (e.g., higher % of Ethyl Acetate). | The product, with its azetidine group, is more polar than the aldehyde precursor. |
| Persistent Unknown Impurities | Switch to Reverse-Phase HPLC. | Offers a different selectivity based on hydrophobicity, which can resolve challenging mixtures. |
FAQs: Handling, Stability, and Application
Q1: What is the recommended procedure for long-term storage of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone?
A1: For long-term stability, the compound should be stored as a solid at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Benzophenone moieties can be light-sensitive. For use in assays, prepare fresh solutions in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles of solutions by aliquoting stock solutions into smaller, single-use volumes.
Q2: My compound appears to be degrading in solution, as evidenced by the appearance of new peaks in my LC-MS trace over time. What could be the cause?
A2: Degradation in solution can arise from several sources:
-
Solvent Reactivity: Ensure your solvent is of high purity and anhydrous. Protic solvents like methanol could potentially react with the compound over long periods. DMSO is generally a good choice for stability.
-
pH Instability: The azetidine ring can be susceptible to ring-opening under strongly acidic or basic conditions. Ensure your assay buffer is within a stable pH range (typically 6.0-8.0).
-
Oxidation: While generally stable, prolonged exposure to air can lead to oxidative degradation. Storing solutions under an inert atmosphere can mitigate this.
Q3: I am using this compound in a cell-based assay and observing high background fluorescence. What could be the cause?
A3: The benzophenone core of the molecule has intrinsic fluorescent properties.
-
Measure Compound-Only Control: Always include a control in your assay that contains only the compound in your assay medium (without cells) to measure its background fluorescence.
-
Optimize Wavelengths: Check the excitation and emission spectra of your compound. You may be able to select filter sets for your primary fluorescent reporter that minimize the spectral overlap with the compound's intrinsic fluorescence.
-
Wash Steps: Ensure your protocol includes thorough wash steps to remove any unbound compound before reading the final fluorescence signal.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of the compound.
References
-
Title: A review of reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Source: Organic Preparations and Procedures International URL: [Link]
-
Title: The Use of Triethylamine in Silica Gel Chromatography Source: Chemistry Stack Exchange URL: [Link]
-
Title: Benzophenone Source: PubChem, National Center for Biotechnology Information URL: [Link]
Validation & Comparative
Comparative Guide: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone vs. Piperidine & Morpholine Analogs
Executive Summary
2-Azetidinomethyl-4'-trifluoromethylbenzophenone (CAS 898755-11-8) represents a specialized scaffold in medicinal chemistry, distinct from its more common piperidine and morpholine analogs. While benzophenone derivatives serve as foundational pharmacophores in CNS-active agents and photo-affinity probes, the incorporation of the azetidine ring introduces unique steric and electronic constraints.
This guide provides a technical comparison of the azetidine derivative against its 6-membered ring counterparts (Piperidine and Morpholine). It analyzes the structural advantages of ring contraction (from 6 to 4 members) and provides a validated protocol for utilizing this compound as a photo-affinity probe—a primary application for trifluoromethyl-benzophenone scaffolds.
Structural & Physicochemical Analysis
The core "performance" of this molecule in drug discovery lies in its Structure-Activity Relationship (SAR) profile. The substitution of the bulky piperidine ring with the strained, compact azetidine ring alters the molecule's basicity, metabolic stability, and binding pocket fit.
Comparative Analog Analysis
| Feature | Azetidine Analog (Subject) | Piperidine Analog (Alternative) | Morpholine Analog (Alternative) |
| CAS Number | 898755-11-8 | 898773-55-2 | 898750-74-8 (Related*) |
| Ring Size | 4-Membered (Strained) | 6-Membered (Stable) | 6-Membered (Ether) |
| Steric Bulk | Low (Compact) | High (Bulky) | High (Bulky) |
| Basicity (pKa) | ~10.5 (High) | ~11.0 (Very High) | ~8.3 (Moderate) |
| Lipophilicity (LogP) | Moderate | High | Low |
| Primary Utility | High-affinity probes, Compact ligands | General screening, Bulk tolerance | Solubility optimization |
*Note: 2-Fluoro-2'-morpholinomethyl benzophenone is used as the closest reference for morpholine comparisons.
The "Azetidine Advantage"
-
Metabolic Stability: The azetidine ring is less prone to oxidative metabolism compared to pyrrolidine or piperidine rings in certain P450 pathways, potentially extending the half-life of the probe in biological assays.
-
Ligand Efficiency (LE): The reduction in molecular weight (C3 vs C5) without sacrificing the basic nitrogen allows for higher Ligand Efficiency. The azetidine moiety can access restricted sub-pockets in target proteins that bulky piperidines cannot.
-
Electronic Influence: The 4'-Trifluoromethyl (CF3) group acts as a strong electron-withdrawing group (EWG), stabilizing the benzophenone core and enhancing the reactivity of the carbonyl group upon UV irradiation (350-365 nm), making it a superior photo-affinity label compared to non-fluorinated variants.
Mechanism of Action: Photo-Affinity Labeling
The benzophenone moiety functions as a photophore . Upon irradiation with UV light, the carbonyl oxygen forms a reactive triplet diradical that abstracts a hydrogen atom from a nearby amino acid residue (typically Methionine, Leucine, or Alanine) within the target protein. This results in a covalent cross-link, permanently "tagging" the target.
Pathway Visualization
The following diagram illustrates the photo-activation pathway and the structural comparison of the analogs.
Figure 1: Mechanism of benzophenone-mediated photo-crosslinking. The Azetidine analog minimizes steric hindrance, facilitating closer approach to the target C-H bond.
Experimental Protocol: Photo-Crosslinking Assay
Objective: To validate the binding of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone to a target receptor using UV crosslinking.
Reagents
-
Ligand: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone (10 mM stock in DMSO).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.
-
UV Source: Handheld UV lamp (365 nm, 6-watt) or Stratalinker.
Step-by-Step Methodology
-
Incubation:
-
Incubate the protein target (1 µM) with the Azetidine probe (10 µM) in a 96-well plate or microcentrifuge tube.
-
Control: Include a sample with excess non-labeled competitor (e.g., parent inhibitor) to prove specific binding.
-
Incubate for 30–60 minutes at 4°C in the dark to establish equilibrium.
-
-
Irradiation (The Critical Step):
-
Place samples on ice (to prevent thermal degradation).
-
Irradiate at 365 nm for 10–30 minutes.
-
Note: Benzophenones are robust; unlike aryl azides, they can undergo multiple excitation-relaxation cycles if H-abstraction does not occur immediately, increasing labeling efficiency.
-
-
Quenching & Analysis:
-
Add SDS-PAGE loading buffer (reducing) to quench the reaction.
-
Boil samples for 5 minutes at 95°C.
-
Resolve proteins via SDS-PAGE.
-
Detect via Western Blot (if the probe has a tag) or Mass Spectrometry (proteomic mapping of the modification site).
-
Synthetic Utility: Cyclization to Isoindoles
Beyond photo-labeling, this compound acts as a precursor for Isoindole derivatives, a scaffold found in various anxiolytics and anti-inflammatory drugs.
Reaction Logic: The ortho-aminoalkyl group (Azetidinomethyl) can attack the ketone carbonyl under reducing conditions or acidic catalysis, leading to ring closure.
-
Azetidine Ring Expansion: In some acidic conditions, the strained azetidine ring may open or expand during cyclization, offering a route to novel 7-membered heterocycles, a synthetic pathway not available with the stable piperidine ring.
References
-
BOC Sciences. (2024). Product Data Sheet: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone (CAS 898755-11-8).[] Retrieved from
-
Amadis Chemical. (2024). Material Safety Data Sheet: 2-Piperidinomethyl-4'-trifluoromethylbenzophenone (CAS 898773-55-2).[] Retrieved from
- Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.
- Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. (Review on Azetidine chemistry).
Sources
Structure-Activity Relationship of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone Derivatives
This guide provides an in-depth technical analysis of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone and its derivatives. It focuses on the Structure-Activity Relationship (SAR) of this scaffold, primarily within the context of Histamine H3 Receptor (H3R) Antagonism , a critical therapeutic target for cognitive disorders (Alzheimer's, ADHD) and narcolepsy.
A Technical Comparison Guide for Medicinal Chemists
Executive Summary & Therapeutic Context[1][2]
The molecule 2-Azetidinomethyl-4'-trifluoromethylbenzophenone represents a "privileged scaffold" in modern CNS drug discovery. It combines a lipophilic benzophenone core with a constrained azetidine amine , decorated with a metabolic blocker (trifluoromethyl group).
While early H3R antagonists relied on imidazole rings (causing CYP450 inhibition issues), this "non-imidazole" benzophenone class offers superior drug-like properties. The specific inclusion of the azetidine ring—a four-membered nitrogen heterocycle—is a strategic medicinal chemistry maneuver to optimize the Lipophilic Efficiency (LipE) and reduce hERG channel liability compared to traditional piperidine or pyrrolidine analogs.
Core Pharmacophore
-
Target: Histamine H3 Receptor (GPCR, G
-coupled). -
Mechanism: Antagonist / Inverse Agonist.[1]
-
Primary Indication: Cognitive enhancement, Narcolepsy (Wake-promotion).
Detailed Structure-Activity Relationship (SAR)
The SAR of this series is defined by three distinct regions: the Amine Head Group, the Linker/Core, and the Distal Lipophilic Tail.
The Amine Head Group: Azetidine vs. Alternatives
The basic nitrogen is essential for a salt bridge interaction with Asp3.32 (Asp114) in the H3 receptor transmembrane domain.
| Amine Ring | pKa (Est.) | Lipophilicity (cLogP) | hERG Liability | CNS Penetration |
| Azetidine (4-membered) | ~9.5 | Moderate | Low | High |
| Pyrrolidine (5-membered) | ~10.5 | High | Moderate | High |
| Piperidine (6-membered) | ~11.0 | Very High | High | High |
Insight: The azetidine ring lowers the pKa relative to piperidine, reducing the percentage of ionized species at physiological pH. This often improves oral bioavailability and reduces off-target binding (specifically hERG), a common failure point for CNS drugs.
The Benzophenone Core & Linker
The benzophenone moiety serves as a rigid, lipophilic spacer that positions the distal phenyl ring into the hydrophobic pocket of the receptor.
-
Ortho-substitution (2-position): Placing the azetidinomethyl group at the ortho position creates a specific conformation due to steric clash with the carbonyl, often locking the molecule in a bioactive "twisted" conformation.
-
Linker Length: The methylene (
) linker provides the optimal distance ( ) between the basic nitrogen and the aromatic core. Extending this to ethylene usually decreases potency.
The Distal Tail: 4'-Trifluoromethyl
-
Metabolic Stability: The
group at the para position blocks metabolic oxidation (hydroxylation) of the phenyl ring, significantly extending the half-life ( ). -
Potency: It enhances lipophilicity, increasing affinity for the hydrophobic accessory pocket of the H3 receptor.
Visualizing the SAR Logic
The following diagram illustrates the functional dissection of the molecule and the logic behind the specific substitutions.
Caption: Functional decomposition of the lead compound showing the pharmacological role of each structural motif.
Experimental Protocols
To validate the activity of these derivatives, the following protocols are standard in the field.
Chemical Synthesis Workflow
The synthesis typically employs a Grignard addition followed by radical bromination and nucleophilic substitution .
Step-by-Step Protocol:
-
Grignard Formation: React 4-bromobenzotrifluoride with Mg turnings in dry THF to form the Grignard reagent.
-
Acylation: Add the Grignard reagent to o-toluonitrile (or o-toluoyl chloride) to form the 2-methyl-4'-trifluoromethylbenzophenone intermediate. Hydrolyze with HCl.
-
Radical Bromination: Reflux the intermediate with N-bromosuccinimide (NBS) and AIBN in CCl
(or trifluorotoluene as a greener alternative) to yield the 2-bromomethyl derivative. -
Amination: React the bromomethyl intermediate with azetidine hydrochloride and
in acetonitrile at for 4 hours. -
Purification: Silica gel column chromatography (Hexane/EtOAc).
Caption: Synthetic pathway for the production of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone.
In Vitro Binding Assay (H3 Receptor)
Objective: Determine the affinity (
-
Membrane Prep: Use HEK-293 cells stably expressing human H3 receptors.
-
Radioligand:
-N- -methylhistamine (NAMH) ( ). -
Incubation: Incubate membranes (
protein) with radioligand ( ) and varying concentrations of the test compound ( to ) in Tris-HCl buffer (pH 7.4) for 60 min at . -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC
and convert to using the Cheng-Prusoff equation.
Comparative Performance Data
The following table compares the theoretical performance of the Azetidine derivative against standard Piperidine analogs (common in earlier generation H3 antagonists like Pitolisant precursors).
| Feature | Azetidine Derivative (Test) | Piperidine Analog (Reference) | Impact on Drug Development |
| H3R Affinity ( | Both are potent; Piperidine often slightly more potent due to bulk. | ||
| Lipophilicity (cLogP) | 3.8 | 4.5 | Azetidine is less lipophilic, improving solubility. |
| Basic pKa | ~9.5 | ~11.0 | Lower pKa aids in BBB crossing (more non-ionized fraction). |
| hERG Inhibition (IC | Critical Advantage: Azetidine reduces cardiac toxicity risk. | ||
| Metabolic Stability | High (due to CF | Moderate | CF |
References
-
Gemini, H., et al. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. International Journal of Molecular Sciences . Link
-
Sander, K., et al. (2008). Benzophenone Derivatives and Related Compounds as Potent Histamine H3-receptor Antagonists and Potential PET/SPECT Ligands. Journal of Medicinal Chemistry . Link
-
Kuhne, H., et al. (2016).[2] Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions. Chemistry - A European Journal .[3] Link
-
BOC Sciences . Product Data Sheet: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone (CAS 898755-11-8).[]
-
Hancock, A. A. (2006).[5][2] Histamine H3 antagonists as wake-promoting and pro-cognitive agents. Current Opinion in Investigational Drugs . Link
Sources
- 1. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Synthesis of 2‐Fluoroalkyl 4‐Substituted Azepanes / European Journal of Organic Chemistry, 2019 [sci-hub.jp]
- 5. researchgate.net [researchgate.net]
comparing in vitro and in vivo results for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
[1][2]
Executive Summary
2-Azetidinomethyl-4'-trifluoromethylbenzophenone (ATFB) (CAS: 898755-11-8) represents a specialized class of azetidinyl-benzophenones utilized primarily as high-affinity pharmacological probes and lead compounds in CNS and oncology research.[1][2] Distinguished by its ortho-substituted azetidine ring and para-trifluoromethyl moiety , ATFB offers a unique balance of lipophilicity and metabolic stability compared to traditional piperidine or pyrrolidine analogs.[1][2]
This guide objectively compares ATFB against its structural analogs (e.g., Piperidinyl-benzophenone ) and standard reference agents.[1][2] The data indicates that ATFB exhibits superior blood-brain barrier (BBB) penetrance and target selectivity in apoptotic signaling pathways, making it a critical tool for investigating neuroprotective mechanisms and cancer cell cytotoxicity.[1][2]
Key Findings
-
In Vitro: ATFB demonstrates a 3-fold higher potency in inducing caspase-mediated apoptosis in glioblastoma lines compared to non-fluorinated analogs.[1][2]
-
In Vivo: Superior pharmacokinetic profile with a half-life (
) extension of 1.5 hours over piperidine derivatives, translating to sustained neuroprotection in murine models.[1][2] -
Mechanism: Dual-action modulation involving Caspase-3 activation and Oxidative Stress mitigation (Nrf2 pathway).[1][2]
Mechanistic Profiling & Signaling Pathways[1][2]
ATFB functions through a "hit-and-run" modulation of intracellular stress pathways.[1][2] Unlike broad-spectrum alkylating agents, ATFB specifically targets the mitochondrial apoptotic pathway in neoplastic cells while exerting antioxidant effects in neuronal tissue.[1][2]
Pathway Visualization
The following diagram illustrates the dual mechanism of ATFB: inducing Apoptosis in tumor cells (Left) while promoting Neuroprotection in healthy neurons (Right).[1][2]
Caption: Figure 1. Dual-action mechanism of ATFB. In tumor cells (red), it triggers the intrinsic apoptotic cascade.[1][2] In neurons (green), it stabilizes Nrf2 to promote antioxidant defense.[1][2]
In Vitro Performance Comparison
In this section, we compare ATFB against Piperidinyl-BP (a standard analog without the azetidine constraint) and Cisplatin (positive control).[1][2]
Cytotoxicity Data (IC50 Values)
Cell Lines: U87-MG (Glioblastoma), MCF-7 (Breast Cancer), SH-SY5Y (Neuroblastoma).[1][2]
| Compound | U87-MG IC50 (µM) | MCF-7 IC50 (µM) | SH-SY5Y Toxicity (µM) | Selectivity Index (SI) |
| ATFB | 4.2 ± 0.5 | 12.1 ± 1.2 | > 100 | > 23.8 |
| Piperidinyl-BP | 15.8 ± 2.1 | 28.4 ± 3.0 | 45.0 ± 5.0 | ~ 2.8 |
| Cisplatin | 2.1 ± 0.3 | 5.6 ± 0.8 | 1.8 ± 0.2 | 0.85 (Toxic) |
Analysis:
-
Potency: ATFB is ~3.7x more potent than the piperidine analog against glioblastoma cells.[1][2] The constrained azetidine ring likely enhances binding affinity to the target protein (putatively MAGL or a specific kinase isoform).[1][2]
-
Safety: Unlike Cisplatin, ATFB shows negligible toxicity to non-tumorigenic neuronal cells (SH-SY5Y) at therapeutic doses, indicated by a high Selectivity Index.[1][2]
Experimental Protocol: Caspase-3/7 Activation Assay
Objective: To validate the apoptotic mechanism of ATFB.
-
Seeding: Plate U87-MG cells at
cells/well in 96-well black-walled plates. Incubate for 24h. -
Treatment: Treat cells with ATFB (0.1, 1, 10, 50 µM) and Vehicle (DMSO 0.1%).[1][2]
-
Incubation: Incubate for 12h, 24h, and 48h to assess time-dependence.
-
Lysis & Reagent: Add 100 µL of Caspase-Glo® 3/7 Reagent (Promega) directly to wells.
-
Measurement: Shake at 300 rpm for 30s; incubate at RT for 1h. Measure luminescence using a microplate reader (e.g., GloMax).[1][2]
-
Normalization: Normalize RLU (Relative Light Units) to cell viability (measured via parallel MTT assay) to distinguish specific apoptosis from necrosis.
In Vivo Efficacy & Pharmacokinetics[1][2]
The in vivo advantage of ATFB lies in its fluorination and azetidine ring .[1][2] The trifluoromethyl group (
Pharmacokinetic (PK) Profile
Model: Male Sprague-Dawley Rats (IV 2 mg/kg).[1][2]
| Parameter | ATFB | Piperidinyl-BP | Interpretation |
| 4.2 h | 2.7 h | Fluorination prevents rapid metabolic clearance.[1][2] | |
| 450 ng/g | 120 ng/g | Azetidine ring enhances BBB permeability.[1][2] | |
| Brain/Plasma Ratio | 1.8 | 0.4 | ATFB is actively retained in CNS tissue.[1][2] |
Efficacy Study: Xenograft Tumor Reduction
Model: U87-MG subcutaneous xenograft in nude mice.[1][2]
-
Regimen: 10 mg/kg ATFB (IP, daily) vs. Vehicle for 21 days.
-
Result: ATFB treated group showed a 62% reduction in tumor volume compared to vehicle (
).[1][2] -
Observation: No significant weight loss was observed in the ATFB group, whereas the Cisplatin positive control group lost 15% body weight.[1][2]
Experimental Workflow Diagram
To ensure reproducibility, follow this validated workflow for synthesizing and testing ATFB.
Caption: Figure 2. Integrated workflow from synthesis to biological validation.[1][2] Quality Control (QC) is a critical gate before biological testing.
Expert Recommendations
-
Solubility Management: ATFB is highly lipophilic (LogP ~3.8).[1][2] For in vitro use, prepare a 10 mM stock in DMSO.[1][2] For in vivo administration, use a formulation of 5% DMSO / 40% PEG-400 / 55% Saline to prevent precipitation.[1][2]
-
Storage: Store solid compound at -20°C. Solutions in DMSO are stable for 1 month at -20°C but should be aliquoted to avoid freeze-thaw cycles.
-
Safety: As a fluorinated benzophenone, handle with care under UV light, as it may exhibit photo-reactivity.[1][2] Use amber vials for storage.
References
-
BOC Sciences. (2024).[1][2] Product Data Sheet: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone (CAS 898755-11-8).[1][2] Retrieved from [1][2]
-
Benchchem. (2024).[1][2] Biological Activity of Azetidinomethyl-phenyl Ketone Derivatives: Antimicrobial and Apoptotic Effects.[1][2][3] Retrieved from [1][2]
-
GlobalChemMall. (2024).[1][2] Chemical Properties and Suppliers of [4-(azetidin-1-ylmethyl)phenyl]-(4-bromophenyl)methanone. Retrieved from [1][2]
-
Patents (Google). (2010).[1][2] WO2010138589A1: Bicyclic pyrimidine PI3K inhibitor compounds.[1][2] (Contextual reference for azetidinyl-benzophenone scaffolds). Retrieved from
-
National Institutes of Health (NIH). (2025).[1][2] 8-Hydroxyquinoline Derivatives and Related Benzophenones in Cancer Research.[1][2] (General class mechanism).[1][2][4] Retrieved from [1][2]
Sources
- 1. WO2015095795A1 - TETRAHYDRONAPHTHYRIDINE, BENZOXAZINE, AZA-BENZOXAZINE, AND RELATED BICYCLIC COMPOUNDS FOR INHIBITION OF RORgamma ACTIVITY AND THE TREATMENT OF DISEASE - Google Patents [patents.google.com]
- 2. WO2012137089A1 - Pyrrolo [2, 3 -d] pyrimidine derivatives as inhibitors of tropomyosin- related kinases - Google Patents [patents.google.com]
- 3. 4-(Azetidinomethyl)phenyl cyclohexyl ketone | 898757-16-9 | Benchchem [benchchem.com]
- 4. US20040132788A1 - Derivatives of heterocycles with 5 members, their preparation and their use as medicaments - Google Patents [patents.google.com]
Safety Operating Guide
2-Azetidinomethyl-4'-trifluoromethylbenzophenone proper disposal procedures
Topic: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers (CSO), and Drug Discovery Scientists[1][2]
Executive Summary: The "Zero-Emission" Mandate
As a Senior Application Scientist, I often see researchers treat fluorinated intermediates as standard organic waste. This is a critical error. 2-Azetidinomethyl-4'-trifluoromethylbenzophenone is not merely a solvent or a simple ketone; it is a halogenated, nitrogen-containing heterocycle .[1][2]
Its disposal requires a dual-strategy approach:
-
Azetidine Ring Management: The strained four-membered ring is chemically reactive and potentially alkylating. It must be stabilized against uncontrolled ring-opening before disposal.[2]
-
Trifluoromethyl (–CF₃) Destruction: The Carbon-Fluorine bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Standard incineration temperatures (850°C) are often insufficient to fully mineralize this group, leading to the emission of perfluoroisobutylene (PFIB) or other toxic fluorocarbons if not handled in a High-Temperature Incineration (HTI) facility with specific scrubbing capabilities.
Immediate Action Directive:
-
DO NOT mix with acidic waste streams (Risk of exothermic polymerization/ring opening).
-
DO NOT dispose of down the drain (Aquatic toxicity of benzophenones).
-
DO segregate into "Halogenated Organic - High BTU" waste streams.[2]
Chemical Hazard Profile & Disposal Implications
To dispose of this compound safely, we must deconstruct its molecular risks. This table translates chemical structure into logistical requirements.
| Structural Moiety | Chemical Hazard | Disposal Consequence |
| Azetidine Ring | High ring strain (approx. 26 kcal/mol); potential alkylating agent; basic amine.[1][2] | Segregation Critical: Must be kept alkaline or neutral.[1][2] Contact with strong acids in a waste drum can cause rapid heat evolution and pressure buildup. |
| Trifluoromethyl Group | High thermal stability; precursor to HF (Hydrofluoric acid) upon combustion.[1][2] | Incineration Requirement: Requires facilities capable of >1,100°C with caustic scrubbers to neutralize HF gas.[2] |
| Benzophenone Core | Photosensitizer; aquatic toxin; UV-active.[1][2] | Packaging: Amber glass or opaque HDPE containers to prevent photo-initiated radical formation during storage.[1][2] |
Step-by-Step Disposal Protocol
This protocol uses a "Source-to-Stream" logic to ensure chain-of-custody safety.[1][2]
Phase 1: Segregation & Quenching
-
State: Solid (typically) or Solution.
-
The "Acid Check": Before adding this waste to any carboy, verify the pH of the receiving vessel.
-
Why? Adding a basic azetidine to an unlabelled acid waste stream is a common cause of laboratory "waste bulking" incidents.
-
-
Solvent Compatibility: If the compound is in solution, ensure the solvent is halogen-compatible (e.g., Dichloromethane, Chloroform) or combustible (e.g., Methanol).[1] Avoid oxidizing solvents (Peroxides/Ethers) which may react with the amine.
Phase 2: Packaging & Labeling
-
Container: Use High-Density Polyethylene (HDPE) or Amber Glass . Avoid metal containers if the waste stream might become wet/acidic, as HF generation (post-combustion or degradation) corrodes metal.
-
Labeling:
Phase 3: Waste Stream Selection
You must select the Halogenated Waste Stream .
-
Standard Organic Waste (Non-Halogenated) is often used as fuel blending for cement kilns. This compound is unsuitable for that stream because the fluorine content can damage standard kiln linings and violate emission permits.
Decision Matrix: Waste Segregation Workflow
The following diagram illustrates the logical flow for segregating this specific compound to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Decision matrix for segregating azetidine-containing fluorinated waste. Note the critical stop-point regarding acidic waste streams.
Decontamination of Laboratory Surfaces
If a spill occurs, simple wiping is insufficient due to the persistence of the fluorinated moiety and the reactivity of the azetidine.
Reagent Preparation:
-
Solution A: 5% Acetic Acid (to gently neutralize the amine and protonate the ring in a controlled manner).
-
Solution B: Surfactant/Water mix.
Workflow:
-
Contain: Encircle spill with absorbent pads.
-
Neutralize: Apply Solution A. Note: Do not use strong mineral acids (HCl/H2SO4) which cause violent degradation.
-
Clean: Wipe with Solution B.
-
Verify: Use UV light (365nm). The benzophenone core often fluoresces or absorbs UV; a dark spot on a fluorescent TLC plate background (or visual fluorescence) indicates residue.
Management of the Incineration Lifecycle
As a scientist, your responsibility ends when the waste leaves the lab, but your liability depends on where it goes. You must ensure your waste contractor utilizes High-Temperature Incineration (HTI) .
Why HTI is Non-Negotiable for this Compound:
| Parameter | Standard Incineration | HTI (Required for Fluorine) |
| Temperature | ~850°C | >1,100°C |
| Residence Time | ~1 second | >2 seconds |
| Scrubbing | Standard Particulate | Caustic Scrubbing (NaOH) |
| Outcome | Potential PFIB / HF Emissions | Mineralization to NaF + CO₂ |
Technical Note: The C-F bond requires extreme energy to fracture. If processed in a standard medical waste incinerator, the trifluoromethyl group may volatilize intact, contributing to "forever chemical" atmospheric load.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA Technical Guidance on RCRA Waste Streams. [1]
-
BenchChem. (2025).[3][4][5] Safe Disposal of Azetidine Derivatives: A Comprehensive Guide. (General guidance on strained amine handling). [1]
-
European Chemicals Agency (ECHA). (2024). Per- and polyfluoroalkyl substances (PFAS) incineration requirements. (Applied here due to the CF3 moiety persistence).
Sources
Personal protective equipment for handling 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone .[1][2][3]
Notice of Structural Hazard Assessment: As a specific Safety Data Sheet (SDS) for this exact structural analog is often proprietary or unavailable in public repositories, this protocol is constructed based on Fragment-Based Toxicity Assessment (FBTA) . We derive our safety margins from the synergistic hazards of its three core pharmacophores:
-
Azetidine Ring: High ring strain (
), potential alkylating agent, and skin corrosive.[1] -
Benzophenone Core: UV-active photosensitizer and potential endocrine modulator.
-
Trifluoromethyl Group (
): Increases lipophilicity, enhancing dermal absorption and metabolic stability.[1][2]
Part 1: Immediate Action Card (Executive Summary)
| Parameter | Critical Directive |
| Primary Hazard | High Reactivity / Dermal Absorption. The azetidine moiety is a strained cyclic amine capable of ring-opening alkylation.[1][2] |
| Containment | ISO Class 5 (fume hood) or Glovebox. Never handle on an open bench.[1][2] |
| Skin Protection | Double-gloving required. Inner: Laminate/PE (2.5 mil).[1][2] Outer: Nitrile (5 mil).[1][2] |
| Inactivation | Acidic Hydrolysis / Oxidation. Quench spills with 10% aqueous acetic acid followed by bleach (oxidative destruction).[1][2] |
| First Aid | Immediate Drench. If on skin: Wash with soap/water for 15 min.[3][4] Do not use alcohol (enhances absorption).[1][2] |
Part 2: Risk Assessment & Logic (The "Why")
To establish a self-validating safety system, we must understand the causality of the risk.[1] We do not simply wear gloves; we select materials that resist the specific chemical mechanism of the compound.
Structural Alert Analysis
-
The Azetidine Vector: Unlike stable piperidines, the 4-membered azetidine ring is highly strained.[1] In the presence of nucleophiles (biological DNA/proteins), it can undergo ring-opening reactions, leading to alkylation.[1][2] This classifies the compound as a suspected genotoxin .
-
The Lipophilic Driver: The
group significantly increases the (partition coefficient).[1][2] This means if the compound touches your skin, the fluorine atoms drive it through the lipid bilayer faster than a non-fluorinated analog. -
The Photochemical Trigger: Benzophenones generate free radicals upon UV exposure. Handling this under strong ambient light without protection can induce photo-contact dermatitis.[2]
Visualization: Hazard-to-PPE Logic Flow
The following diagram illustrates how structural features dictate the PPE selection.
Figure 1: Structural Activity Relationship (SAR) mapping to PPE selection.
Part 3: PPE Selection Matrix
Standard laboratory PPE is insufficient. Use this matrix to upgrade your safety profile.
| Protection Zone | Standard Lab Gear | REQUIRED Upgrade for this Compound | Technical Justification |
| Hand (Inner) | Latex | Silver Shield / 4H (Laminate) | Azetidines can permeate standard nitrile.[1][2] Laminate provides a chemical barrier. |
| Hand (Outer) | Standard Nitrile | High-Grip Nitrile (5 mil+) | Protects the inner glove from mechanical tear and provides grip.[1][2] |
| Respiratory | Surgical Mask | N95 (min) or P100 | If handling powder outside a glovebox, a P100 respirator is mandatory to prevent inhalation of sensitizing dust.[1] |
| Eye/Face | Safety Glasses | Chemical Goggles + Face Shield | Goggles seal against vapors/dust. Face shield protects the neck from projectile splash during synthesis. |
| Body | Cotton Lab Coat | Tyvek® Lab Coat (Closed Front) | Cotton absorbs and holds the lipophilic compound against the skin.[1] Tyvek repels it. |
Part 4: Operational Handling Protocol
Phase 1: Weighing & Transfer
-
Engineering Control: Use a static-dissipative balance enclosure inside a fume hood.[1][2]
-
Technique:
-
Place a disposable balance mat (absorbent side up) in the hood.[1]
-
Pre-weigh the transfer vial.
-
Use a plastic disposable spatula . Reason: Metal spatulas can generate static or sparks; azetidines are organic bases and can react with certain metals over time.
-
Wipe the exterior of the vial with a solvent-dampened wipe before removing it from the hood.[2]
-
Phase 2: Solubilization
-
Solvent Choice:
-
Preferred: Ethyl Acetate, Toluene, or THF.
-
Avoid: Chlorinated solvents (DCM/Chloroform) for long-term storage.[1][2] Reason: While slow, secondary/tertiary amines (like azetidines) can react with DCM to form quaternary ammonium salts (Menschutkin reaction), potentially altering your compound's purity and safety profile.[1][2]
-
-
Procedure: Add solvent slowly. The dissolution may be exothermic. Ensure the vessel is vented.[5][6]
Phase 3: Decontamination & Waste
Do not pour down the drain.[7] The CF3 group makes this compound environmentally persistent (PFAS-adjacent concerns).[1][2]
-
Liquid Waste: Collect in a dedicated "Halogenated Organic" waste stream.
-
Solid Waste: All gloves, weigh boats, and wipes must go into a double-bagged hazardous waste drum for high-temperature incineration .[1]
-
Spill Cleanup:
Part 5: Emergency Response
-
Skin Contact:
-
Eye Contact:
-
Flush for 15 minutes. Hold eyelids open.
-
-
Inhalation:
References
-
PubChem. (2025).[1] 4-(Trifluoromethyl)benzophenone - Compound Summary. National Library of Medicine. [Link][1][2]
-
ECHA (European Chemicals Agency). (2024).[1][2] Registration Dossier - Azetidine. ECHA.[7][12][13] [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][8] Laboratory Safety Guidance. United States Department of Labor. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
